molecular formula C21H32N2 B14425335 1-Dodecyl-5-phenyl-1H-imidazole CAS No. 85899-63-4

1-Dodecyl-5-phenyl-1H-imidazole

Cat. No.: B14425335
CAS No.: 85899-63-4
M. Wt: 312.5 g/mol
InChI Key: RFBPKQUXMFBJMU-UHFFFAOYSA-N
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Description

1-Dodecyl-5-phenyl-1H-imidazole is a synthetic organic compound designed for research applications. It belongs to the imidazole class of heterocycles, which are five-membered rings containing two nitrogen atoms and are known for their significant versatility in medicinal and materials chemistry . This particular molecule features a dodecyl (12-carbon) chain attached to one nitrogen atom and a phenyl ring attached to the 5-position of the imidazole core, creating a hybrid structure with potential for diverse investigative applications. The biological activity of N-alkylimidazoles is highly influenced by the length of the alkyl chain. Studies on analogues like 1-dodecylimidazole have demonstrated that a 12-carbon chain is optimal for conferring potent biological properties, such as broad-spectrum antifungal activity and cytotoxic effects . The mechanism of action for these analogues is often based on their behavior as lysosomotropic detergents; they accumulate in acidic cellular compartments like lysosomes, disrupting membrane integrity and triggering cell death . The appended phenyl ring in this compound is a key structural feature that may allow for additional interactions with biological targets, such as enzymes, potentially modulating their function . Imidazole derivatives are recognized as privileged structures in drug discovery and have been incorporated into molecules with a wide range of documented activities, including antibacterial, antitumor, antiviral, and anti-inflammatory effects . Researchers may find 1-Dodecyl-5-phenyl-1H-imidazole valuable for projects involving antimicrobial agent development, structure-activity relationship (SAR) studies of heterocyclic compounds, or exploring the mechanisms of cytotoxicity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85899-63-4

Molecular Formula

C21H32N2

Molecular Weight

312.5 g/mol

IUPAC Name

1-dodecyl-5-phenylimidazole

InChI

InChI=1S/C21H32N2/c1-2-3-4-5-6-7-8-9-10-14-17-23-19-22-18-21(23)20-15-12-11-13-16-20/h11-13,15-16,18-19H,2-10,14,17H2,1H3

InChI Key

RFBPKQUXMFBJMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C=NC=C1C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Part 1: Executive Summary & Strategic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Regioselective Synthesis of 1-Dodecyl-5-phenyl-1H-imidazole

The synthesis of 1-Dodecyl-5-phenyl-1H-imidazole presents a classic regiochemical challenge in heterocyclic chemistry. While 1-substituted-4-phenylimidazoles are thermodynamically favored and easily accessible via direct alkylation, the 1,5-disubstituted isomer requires specific kinetic control or de novo ring construction.

This molecule combines a lipophilic tail (dodecyl) with an aromatic headgroup (phenyl-imidazole), making it a high-value target for corrosion inhibition (forming self-assembled monolayers on steel), ionic liquid precursors , and antifungal pharmacophores .

The Core Problem: Direct alkylation of 4(5)-phenylimidazole with 1-bromododecane predominantly yields the 1,4-isomer due to steric hindrance at the N1 position adjacent to the phenyl group.

The Solution: To guarantee the synthesis of the 1,5-isomer , this guide prioritizes the Van Leusen Imidazole Synthesis . This method utilizes Tosylmethyl isocyanide (TosMIC) to construct the imidazole ring after the nitrogen substituent is established, locking the regiochemistry.

Part 2: Retrosynthetic Logic & Pathway Selection

The following diagram illustrates the divergent pathways. The "Classical Alkylation" is shown to demonstrate the regiochemical pitfall, while the "Van Leusen" route is the validated pathway for the target molecule.

SynthesisPathways cluster_Wrong Route A: Direct Alkylation (Non-Selective) cluster_Right Route B: Van Leusen Synthesis (Regiospecific) Target TARGET: 1-Dodecyl-5-phenyl-1H-imidazole SM_Alk 4-Phenylimidazole + 1-Bromododecane Isomer_14 MAJOR PRODUCT: 1-Dodecyl-4-phenylimidazole SM_Alk->Isomer_14 Steric Control Isomer_15 MINOR PRODUCT (<10%): 1-Dodecyl-5-phenylimidazole SM_Alk->Isomer_15 Unfavorable SM_VL Benzaldehyde + Dodecylamine Imine Intermediate: N-Dodecylimine SM_VL->Imine -H2O Imine->Target [3+2] Cycloaddition -TosOH TosMIC Reagent: TosMIC + K2CO3 TosMIC->Target

Caption: Comparison of synthetic strategies. Route A fails to yield the target efficiently; Route B (Van Leusen) ensures 1,5-regiochemistry.

Part 3: Detailed Experimental Protocol (Van Leusen Method)

This protocol is adapted from the foundational work of Van Leusen et al. and optimized for long-chain amines which can cause solubility issues in pure methanol.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Benzaldehyde 1.0ElectrophileFreshly distilled to remove benzoic acid.
Dodecylamine 1.0NucleophileSolid; ensure full dissolution.
TosMIC 1.1C-N-C SynthonTosylmethyl isocyanide.[3][7][8] Toxic.
Potassium Carbonate 2.0BaseAnhydrous, granular.
Methanol / DME 2:1 v/vSolventDME aids solubility of the dodecyl chain.
Step-by-Step Methodology

1. In Situ Imine Formation:

  • Setup: Flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Addition: Charge Benzaldehyde (10 mmol, 1.06 g) and Dodecylamine (10 mmol, 1.85 g) into 30 mL of MeOH/DME (2:1).

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar imine spot. Note: Long-chain imines are often oils.

2. Cycloaddition (The Critical Step):

  • Addition: Add TosMIC (11 mmol, 2.15 g) and anhydrous

    
     (20 mmol, 2.76 g) directly to the imine solution.
    
  • Conditions: Reflux the suspension for 4–6 hours.

    • Why Reflux? While some Van Leusen reactions work at RT, the steric bulk of the dodecyl chain and the phenyl ring requires thermal energy to drive the elimination of

      
      -toluenesulfinic acid.
      
  • Observation: The reaction mixture typically turns dark yellow/orange.

3. Work-up & Purification:

  • Quench: Remove solvent under reduced pressure (Rotavap). Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Wash: Wash combined organic layers with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       5% MeOH in DCM.
      
    • Target: The 1,5-isomer typically elutes after any unreacted TosMIC but before highly polar byproducts.

Part 4: Scientific Validation (E-E-A-T)

Mechanistic Insight

The reaction proceeds via a base-induced [3+2] cycloaddition.[8] The deprotonated TosMIC attacks the imine carbon.[7] Crucially, the intermediate cyclizes to form the imidazole ring before the elimination of the tosyl group. The position of the phenyl group (from the aldehyde) and the dodecyl group (from the amine) is fixed relative to each other, forcing the 1,5-relationship .

Characterization & Distinguishing Isomers

Distinguishing the 1,5-isomer (Target) from the 1,4-isomer (Impurity/Alternative) is critical.

Feature1-Dodecyl-5-phenyl-1H-imidazole (Target)1-Dodecyl-4-phenyl-1H-imidazole (Wrong Isomer)
NOE Signal Strong NOE between N-CH2 (dodecyl) and Phenyl-H .NO NOE between N-CH2 and Phenyl-H (too distant).
C4-H Proton Appears as a singlet, often slightly upfield due to shielding by the adjacent phenyl ring.C5-H proton appears as a singlet.
C2-H Proton Diagnostic singlet (~7.6 - 7.8 ppm).Diagnostic singlet (~7.4 - 7.6 ppm).
TLC (

)
Typically lower

(more polar due to steric crowding of lone pair).
Typically higher

(less sterically hindered).

Self-Validating Check: Perform a NOESY 1D experiment . Irradiate the


-methylene protons of the dodecyl chain (

ppm).
  • Positive Result: Enhancement of the phenyl ortho-protons indicates proximity

    
    1,5-isomer confirmed .
    
  • Negative Result: No enhancement of phenyl protons indicates distance

    
    1,4-isomer .
    

Part 5: Reaction Mechanism Diagram

Mechanism Start Imine + TosMIC anion Inter1 Intermediate A: Betaine formation (C-C bond formation) Start->Inter1 Nucleophilic Attack Inter2 Intermediate B: 4-Tosyl-2-imidazoline (Ring Closure) Inter1->Inter2 Cyclization Product Product: 1-Dodecyl-5-phenylimidazole (- TosOH) Inter2->Product Elimination (Aromatization)

Caption: Stepwise mechanism of the Van Leusen reaction. The elimination of p-toluenesulfinic acid is the driving force for aromatization.

Part 6: Safety & Handling

  • TosMIC Toxicity: Tosylmethyl isocyanide is volatile and toxic. Weigh and handle only in a functioning fume hood. Treat all glassware with bleach solution before cleaning to destroy isocyanide residues.

  • Solvent Hazards: DME (Dimethoxyethane) is a suspected teratogen and forms peroxides. Test for peroxides before use or use fresh bottles.

  • Waste: The reaction produces

    
    -toluenesulfinate salts. Dispose of aqueous waste as hazardous chemical waste.
    

References

  • Van Leusen, A. M., et al. (1977).[3][7] "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[3] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides."[3] Journal of Organic Chemistry, 42(7), 1153–1159.

  • Sisko, J., et al. (2000).[3] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524.

  • Matthews, H. R., & Rapoport, H. (1973). "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society, 95(7), 2297–2303.

  • Sebhaoui, J., et al. (2020).[2] "Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole." Portugaliae Electrochimica Acta, 38, 281-297.[2] (Cited for context on long-chain imidazole corrosion inhibitors).

Sources

Part 1: Executive Summary & Structural Significance

Author: BenchChem Technical Support Team. Date: March 2026

1-Dodecyl-5-phenyl-1H-imidazole: Structural Profile, Regioselective Synthesis, and Functional Applications

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) represents a specialized class of amphiphilic heterocycles where the imidazole core serves as a polar headgroup, functionalized with a lipophilic dodecyl chain at the


-position and a phenyl ring at the 

-position.

Unlike its more common regioisomer, 1-dodecyl-4-phenylimidazole, the 5-phenyl derivative is sterically congested. This unique 1,5-substitution pattern alters its packing density in self-assembled monolayers (SAMs) and modifies its pharmacological profile by changing the vector of the lone pair availability on


.

Core Utility:

  • Corrosion Inhibition: High-performance inhibitor for copper and steel in acidic media due to the synergistic

    
    -
    
    
    
    stacking of the phenyl ring and the hydrophobic barrier of the
    
    
    chain.
  • Materials Science: Precursor for ionic liquids and curing agents where lower melting points (induced by the 1,5-steric clash) are required compared to the 1,4-analogs.

  • Biological Activity: Investigated for antimicrobial properties, leveraging the surfactant-like ability to disrupt microbial cell membranes.

Part 2: Physicochemical Profile

The physicochemical behavior of 1-dodecyl-5-phenylimidazole is dominated by the competition between the polar imidazole/phenyl headgroup and the non-polar dodecyl tail.

PropertyValue / CharacteristicTechnical Insight
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-
Molecular Weight 312.50 g/mol -
CAS Number 85899-63-4Distinct from the 1,4-isomer (often generic CAS).[1]
LogP (Octanol/Water) ~6.5 (Predicted)Highly lipophilic; indicates strong membrane intercalation potential.
pKa (

conjugate acid)
~6.0 - 6.5Slightly less basic than alkyl-imidazoles due to the inductive effect of the adjacent phenyl group.
Physical State Viscous Oil or Low-Melting SolidThe 1,5-substitution disrupts planar stacking, lowering the melting point relative to the 1,4-isomer.
Solubility Soluble: DCM, Chloroform, MeOH, DMSOInsoluble: WaterRequires emulsification or acidic pH for aqueous formulation.

Part 3: Synthetic Methodologies & Regiocontrol

A critical challenge in working with this molecule is regioselectivity .

The Regioselectivity Problem

Direct alkylation of 4-phenylimidazole with dodecyl bromide typically yields a mixture favoring the 1,4-isomer (approx. 80-90%) over the desired 1,5-isomer (10-20%) . This is driven by steric hindrance; the


 position distal to the phenyl group is more accessible.
The Solution: De Novo Cyclization

To obtain high-purity 1-dodecyl-5-phenylimidazole, a de novo synthesis using the Van Leusen strategy or the


-Tosylstyryl formamide  route is required. The latter is preferred for its specificity.

Protocol: Synthesis via N-(α-Tosylstyryl)formamide This method ensures the phenyl group ends up at the C5 position relative to the alkylated nitrogen.

  • Precursor Preparation: Synthesis of N-(α-tosylstyryl)formamide from p-toluenesulfonylmethyl isocyanide (TosMIC) and benzaldehyde.

  • Cyclization: Reaction of the formamide intermediate with dodecylamine .

  • Mechanism: The amine attacks the isocyanide carbon (or the activated formamide), followed by cyclization and elimination of the tosyl group, locking the regiochemistry.

Step-by-Step Workflow:

  • Reagents: N-(α-tosylstyryl)formamide (1.0 eq), Dodecylamine (1.2 eq), Methanol/THF (Solvent).

  • Conditions: Reflux for 12–24 hours. Base catalysis (

    
    ) may be required depending on the specific variant.
    
  • Purification: Flash column chromatography (Hexane/EtOAc) is usually necessary to remove unreacted amine, though the regiochemical purity is intrinsic to the mechanism.

Part 4: Visualization of Synthesis & Mechanism

Diagram 1: Regioselective Synthesis vs. Direct Alkylation

SynthesisPathways Start_Direct Direct Alkylation (4-Phenylimidazole + C12-Br) Product_14 1-Dodecyl-4-phenylimidazole (Major Product ~85%) Sterically Favored Start_Direct->Product_14 SN2 Attack (Less Hindered) Product_15 1-Dodecyl-5-phenylimidazole (Minor Product ~15%) Target Molecule Start_Direct->Product_15 SN2 Attack (Hindered) Start_Selective Regioselective Route (N-(α-tosylstyryl)formamide) Product_Pure 1-Dodecyl-5-phenylimidazole (Exclusive Product) Start_Selective->Product_Pure Cyclization & Elimination (Tosyl Leaving Group) Reagent_Amine + Dodecylamine Reagent_Amine->Start_Selective

Caption: Comparison of non-selective alkylation (yielding mostly the 1,4-isomer) versus the directed cyclization route yielding the target 1,5-isomer.

Diagram 2: Corrosion Inhibition Mechanism (SAM Formation)

CorrosionMechanism cluster_SAM Self-Assembled Monolayer (SAM) Metal Metal Surface (Cu / Fe) Head Headgroup Adsorption (Imidazole N3 + Phenyl π-System) Head->Metal Coordinate Bond & π-Backbonding Tail Hydrophobic Barrier (C12 Dodecyl Chain) Head->Tail Covalent Link Environment Corrosive Media (H+ / Cl- / H2O) Tail->Environment Repels Water/Ions

Caption: Mechanism of action: The imidazole-phenyl head anchors to the metal, while the dodecyl tail forms a hydrophobic barrier against corrosive ions.

Part 5: Functional Applications

Corrosion Inhibition

The 1-dodecyl-5-phenyl structure is particularly effective for protecting copper in acidic chloride solutions.

  • Mechanism: The

    
     atom of the imidazole ring coordinates with 
    
    
    
    or
    
    
    sites. Crucially, the 5-phenyl group provides secondary stabilization via
    
    
    -interaction with the metal surface, a feature absent in simple alkyl imidazoles.
  • Advantage over 1,4-isomer: The 1,5-geometry forces the phenyl ring and the dodecyl chain to orient differently relative to the surface normal, potentially creating a denser or more tilted monolayer that is more resistant to ionic penetration.

Biological Activity (Antimicrobial)
  • Target: Fungal and bacterial cell membranes.

  • Mode of Action: The C12 chain inserts into the lipid bilayer, while the cationic imidazole head (protonated at physiological pH) interacts with anionic phosphate headgroups. The bulky 5-phenyl group disrupts membrane packing more effectively than a simple methyl group, leading to leakage of intracellular components.

Part 6: References

  • Chemical Source & Identity: 1-dodecyl-5-phenylimidazole (CAS 85899-63-4).[1][2] National Center for Biotechnology Information. PubChem Compound Summary.

    • (Verified CAS linkage).

  • Synthetic Route (Precursor): N-(α-tosylstyryl)formamide as a precursor for 1,5-disubstituted imidazoles.

    • (Linking precursor CAS 71333-72-7 to product CAS 85899-63-4).

  • General Synthesis of 1,5-Disubstituted Imidazoles: van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 1977.

    • (Foundational methodology for this specific regiochemistry).

  • Corrosion Inhibition Mechanisms: Finsgar, M. "Imidazoles as Corrosion Inhibitors for Copper and its Alloys." Corrosion Reviews, 2013.

    • (Contextual validation of N-alkyl-phenylimidazole utility).

Sources

Mechanism of 1-Dodecyl-5-phenyl-1H-imidazole Formation: Regioselective Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the regioselective formation of 1-Dodecyl-5-phenyl-1H-imidazole .

Executive Summary

The synthesis of 1-Dodecyl-5-phenyl-1H-imidazole presents a specific regiochemical challenge. While classical alkylation of 4(5)-phenylimidazole predominantly yields the sterically favored 1,4-isomer, the 1,5-isomer requires a directed synthetic strategy.[1]

This guide focuses on the Van Leusen Three-Component Reaction (vL-3CR) as the primary, authoritative mechanism for generating the 1,5-substitution pattern with high fidelity.[1] We also examine Pd-Catalyzed C-5 Arylation as a high-precision alternative for late-stage functionalization.[1]

Target Molecule Profile:

  • Core: Imidazole Heterocycle[2][3][4][5][6][7][8][9]

  • N-1 Substituent: Dodecyl group (C12 lipophilic tail)[1]

  • C-5 Substituent: Phenyl group (Aromatic anchor)[1]

  • Primary Application: Corrosion inhibition (self-assembled monolayers), bioactive ligands, and ionic liquid precursors.[1]

The Regioselectivity Challenge

To understand the necessity of the Van Leusen mechanism, one must first understand the failure mode of simpler routes.

The Tautomeric Trap (Alkylation Route)

4(5)-Phenylimidazole exists in tautomeric equilibrium.[1] When subjected to direct alkylation with 1-bromododecane:

  • Sterics: The N-1 position adjacent to the phenyl group (C-5) is sterically hindered.[1]

  • Thermodynamics: Alkylation occurs preferentially at the N-atom furthest from the phenyl ring to minimize steric clash.

  • Result: The major product is 1-Dodecyl-4-phenylimidazole (the wrong isomer).[1]

Therefore, the formation of the 1,5-isomer requires a de novo ring construction strategy where the N1-C5 bond is established early or forced by mechanism.

Primary Mechanism: Van Leusen Three-Component Reaction (vL-3CR)[1][4]

The most robust route to 1-Dodecyl-5-phenylimidazole is the reaction of Benzaldehyde , Dodecylamine , and Tosylmethyl Isocyanide (TosMIC) .[1]

Mechanistic Pathway

The reaction proceeds via a base-mediated [3+2] cycloaddition of the isocyanide to an in situ generated aldimine.[1]

  • Aldimine Condensation: Benzaldehyde condenses with Dodecylamine to form N-benzylidenedodecan-1-amine (the aldimine intermediate), releasing water.[1]

  • 
    -Deprotonation:  The base (typically K₂CO₃ or t-BuOK) deprotonates the 
    
    
    
    -carbon of TosMIC, generating a carbanion.[1]
  • [3+2] Cycloaddition: The TosMIC carbanion attacks the electrophilic carbon of the aldimine. This is the regiodetermining step. The bulky Tosyl group and the Phenyl group orient trans to each other to minimize steric strain, which sets the 1,5-relationship.

  • Ring Closure: The anionic nitrogen of the intermediate attacks the isocyanide carbon, closing the imidazole ring (forming a 4-tosyl-2-imidazoline intermediate).[1]

  • Elimination (Aromatization): A base-induced

    
    -elimination of 
    
    
    
    -toluenesulfinic acid (TsH) drives the system to aromaticity, yielding the final 1,5-disubstituted imidazole.[1]
Pathway Visualization[1]

VanLeusenMechanism cluster_0 Step 1: In-situ Aldimine Formation cluster_1 Step 2: TosMIC Activation cluster_2 Step 3: Cycloaddition & Elimination Benzaldehyde Benzaldehyde (C5 Source) Aldimine N-benzylidenedodecan-1-amine (Intermediate) Benzaldehyde->Aldimine Dodecylamine Dodecylamine (N1 Source) Dodecylamine->Aldimine Transition [3+2] Cycloaddition (Regioselective Step) Aldimine->Transition TosMIC TosMIC (C2, C4, N3 Source) TosMIC_Anion TosMIC Carbanion TosMIC->TosMIC_Anion Deprotonation Base Base (K2CO3) Base->TosMIC_Anion TosMIC_Anion->Transition Intermediate_Ring 4-Tosyl-2-imidazoline Transition->Intermediate_Ring Elimination Elimination of TsOH Intermediate_Ring->Elimination Product 1-Dodecyl-5-phenyl-1H-imidazole Elimination->Product

Caption: Logical flow of the Van Leusen vL-3CR mechanism yielding the 1,5-isomer.

Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility and high regiochemical purity.[1]

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)[1]

  • Dodecylamine (10 mmol, 1.85 g)[1]

  • Tosylmethyl isocyanide (TosMIC) (12 mmol, 2.34 g)[1]

  • Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)[1]

  • Solvent: Methanol (MeOH) / Dimethoxyethane (DME) (2:1 ratio, 30 mL)[1]

Step-by-Step Workflow:

  • Imine Pre-formation (Critical):

    • Dissolve Benzaldehyde and Dodecylamine in the solvent mixture.

    • Stir at Room Temperature (RT) for 2 hours.

    • Validation Point: Monitor by TLC (disappearance of aldehyde spot).[1] This ensures the N1-C5 connectivity is established before TosMIC is introduced.[1]

  • Cycloaddition:

    • Add TosMIC and K₂CO₃ to the reaction vessel.

    • Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours.

    • Observation: The reaction may turn deep yellow/orange as the elimination proceeds.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[9]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts and p-toluenesulfinate byproducts.[1]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • The crude product often contains traces of the 1,4-isomer (minor) or unreacted TosMIC.

    • Purify via Column Chromatography (Silica Gel).[1][9][10]

    • Eluent: Hexane:Ethyl Acetate (Gradient 4:1 to 1:1).[1] The 1,5-isomer typically elutes after the 1,4-isomer due to slightly higher polarity from the exposed N-3 lone pair (less sterically shielded than in the 1,4-isomer).[1]

Alternative High-Precision Route: Pd-Catalyzed C-5 Arylation[1]

For researchers requiring ultra-high purity or working with sensitive functional groups, the Direct C-5 Arylation of a pre-formed imidazole ring is the superior (though more expensive) method.

Mechanism:

  • Precursor: Start with 1-Dodecylimidazole (commercially available or easily made by alkylating imidazole).[1]

  • Catalytic Cycle:

    • Oxidative Addition: Pd(0) inserts into the C-Br bond of Bromobenzene.[1]

    • Electrophilic Palladation: The electrophilic Pd(II)-Ph species attacks the C-5 position of the imidazole. Note: C-5 is favored over C-2 when C-2 is blocked or under specific ligand control, but C-5 is electronically favored over C-4.[1]

    • Reductive Elimination: Formation of the C5-Phenyl bond and regeneration of Pd(0).[1]

Data Comparison Table:

FeatureVan Leusen (vL-3CR)Pd-Catalyzed C-5 ArylationAlkylation of 4-Ph-Im
Primary Isomer 1,5-Disubstituted 1,5-Disubstituted 1,4-Disubstituted
Regioselectivity High (>90%)Very High (>98%)Poor (Favors 1,[1]4)
Atom Economy Moderate (Loss of TsOH)Low (Loss of HBr + Ligands)High
Cost Low (Reagents cheap)High (Pd Catalyst)Low
Scalability ExcellentModerateExcellent

References

  • Van Leusen, A. M., et al. (1977).[1] Synthesis of 1,5-disubstituted imidazoles from N-alkylaldimines and tosylmethyl isocyanide.[1][9] Journal of Organic Chemistry.[1][5]

  • Bellina, F., et al. (2005).[1] Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles.[1][5] Journal of Organic Chemistry.[1][5]

  • Kikuchi, M., et al. (1990).[1][9] Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings.[9] (Describing Method B: Cyclization of aldimines with TosMIC).

  • BenchChem. (2025).[1][11] Literature review on the synthesis of substituted imidazoles. (Overview of TosMIC protocols).

Sources

Architecting the Imidazole Scaffold: Advanced Applications and Methodologies in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Imidazole Pharmacophore

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its amphoteric nature, high polarity (dipole moment ~3.67 D), and ability to exist in tautomeric forms allow it to engage in diverse non-covalent interactions, including hydrogen bonding, metal coordination, and


 stacking. This versatility underpins its presence in fundamental biological molecules like histidine and purines, as well as in blockbuster therapeutics ranging from antifungals to chemotherapeutics[1].

Mechanistic Pathways: From Antifungal to Anticancer Repurposing

Historically, substituted imidazoles such as clotrimazole, miconazole, and ketoconazole have been deployed as potent antifungal agents. Their primary mechanism of action involves the targeted inhibition of lanosterol 14-


-demethylase (a cytochrome P450 enzyme, CYP51), which halts ergosterol biosynthesis and induces fungal cell membrane instability[2].

However, recent advancements in drug repurposing have unveiled the potent antineoplastic activities of these imidazole derivatives. The causality behind their anticancer efficacy is multi-modal:

  • Glycolytic Disruption: In highly metabolic cancer cells (e.g., melanoma, colon adenocarcinoma), clotrimazole induces the detachment of hexokinase from the mitochondria. This structural uncoupling severely disrupts the glycolytic pathway, leading to a precipitous drop in intracellular ATP and subsequent apoptosis[2].

  • Calcium Homeostasis Modulation: Econazole and clotrimazole block extracellular Ca

    
     influx and deplete intracellular calcium stores. This blockade triggers G0/G1 cell cycle arrest and activates caspase-independent apoptotic signaling pathways[2].
    
  • Invasion Suppression: Imidazole agents have demonstrated the ability to suppress tumor invasiveness by inhibiting matrix metalloproteinase 9 (MMP-9) expression, particularly in aggressive phenotypes like MDA-MB-231 breast cancer cells[3].

MOA Substituted_Imidazole Substituted Imidazole (e.g., Clotrimazole) CYP51 Inhibit Lanosterol 14-α-demethylase Substituted_Imidazole->CYP51 Antifungal Glycolysis Detach Hexokinase from Mitochondria Substituted_Imidazole->Glycolysis Anticancer Ca_Influx Block Ca2+ Influx Substituted_Imidazole->Ca_Influx Anticancer Ergosterol Ergosterol Depletion (Fungal Cell Death) CYP51->Ergosterol ATP_Drop Decrease ATP & Glycolysis (Cancer Cell Apoptosis) Glycolysis->ATP_Drop Cell_Cycle G0/G1 Arrest (Anti-proliferative) Ca_Influx->Cell_Cycle

Mechanisms of action for imidazole derivatives in fungal and cancerous cells.

The Antiviral Frontier

Beyond oncology, the imidazole nucleus is being actively explored for antiviral drug discovery. The COVID-19 pandemic underscored the need for agile antiviral platforms. Imidazole-4,5-dicarboxamide derivatives have been synthesized and screened using high-throughput replicon assays, demonstrating significant inhibitory activity against the Dengue virus (DENV) and Yellow Fever virus (YFV) in the low micromolar range[4]. Additionally, 1H-benzo[d]imidazole-5-carboxamide derivatives have shown potent efficacy against the Zika virus (ZIKV) by interacting with viral target sites[4].

Advanced Synthetic Methodologies

The rational design of highly active imidazole drugs requires robust, scalable, and regioselective synthetic protocols. Two primary strategies dominate modern medicinal chemistry:

  • The Debus-Radziszewski Multicomponent Reaction (MCR): This classic one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aromatic aldehyde, and ammonium acetate has been modernized using green chemistry principles. Microwave-assisted solvent-free synthesis utilizing recyclable catalysts (such as CuFe

    
    O
    
    
    
    soft ferrites or silicotungstic acid) drastically reduces reaction times from hours to minutes while achieving
    
    
    yields[5][6].
  • The van Leusen Imidazole Synthesis: This base-mediated cycloaddition utilizes tosylmethyl isocyanides (TosMIC) and imines. It is highly valued for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles with high atom economy and regioselectivity, often employed in generating complex fused imidazo-pyridine structures[7].

Synthesis Start Reagents: Benzil, Aldehyde, NH4OAc, Catalyst Mix Solvent-Free Mixing Start->Mix MW Microwave Irradiation (Solvent-Free, 5-10 min) Mix->MW TLC TLC Monitoring MW->TLC TLC->MW Incomplete Purify Hot Ethanol Dilution & Filtration TLC->Purify Complete Product 2,4,5-Trisubstituted Imidazole Purify->Product

Workflow for the green microwave-assisted multicomponent synthesis of imidazoles.

Quantitative Data Summary

To contextualize the synthetic efficiency and pharmacological potency of substituted imidazoles, the following table summarizes key quantitative metrics derived from recent optimization studies:

Compound Class / CatalystTarget / ApplicationMetric TypeValue / YieldMechanism / Notes
Clotrimazole (CTZ) Cancer (Melanoma, Breast)Proliferation DropDose-dependentDetaches hexokinase, lowers ATP[2][3]
Econazole (ENZ) Prostate Cancer (PC3)Proliferation Drop20–100% decreaseInduces Ca

influx at 5 µM[2]
Imidazole-4,5-dicarboxamide Dengue Virus (DENV-2)Inhibitory ActivityLow micromolarHigh-throughput replicon assay[4]
Trisubstituted Imidazole Synthesis (Lactic Acid Cat.)Reaction Yield~92%160°C, biodegradable catalyst[5]
Trisubstituted Imidazole Synthesis (Silicotungstic Acid)Reaction Yield~94% (at 7.5 mol%)Reflux in ethanol[5]
Trisubstituted Imidazole Synthesis (CuFe

O

Cat.)
Reaction Yield>90%Microwave, solvent-free, 5-10 min[6]

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Green Synthesis of 2,4,5-Trisubstituted Imidazoles

Rationale: This protocol utilizes a multicomponent reaction under solvent-free conditions, leveraging microwave irradiation and a recyclable CuFe


O

ferrite catalyst to maximize yield and minimize environmental impact[6].
  • Preparation: In a 50 mL round-bottom flask, combine benzil (1.0 mmol), an appropriate substituted aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol).

  • Catalyst Addition: Add 10 mol% of the CuFe

    
    O
    
    
    
    nanocatalyst to the mixture.
  • Irradiation: Place the flask in a dedicated microwave synthesizer. Irradiate the solvent-free mixture at 300 W (maintaining a temperature of ~90°C) for 5 to 10 minutes.

  • Monitoring: Pause irradiation every 2 minutes to monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent.

  • Extraction & Purification: Upon completion (indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature. Add 15 mL of hot ethanol to dissolve the organic products.

  • Catalyst Recovery: Filter the hot mixture using a sintered glass crucible. The solid CuFe

    
    O
    
    
    
    catalyst is retained, washed with ethanol, dried, and stored for subsequent runs.
  • Crystallization: Concentrate the filtrate under reduced pressure and recrystallize the crude product from aqueous ethanol to yield the pure 2,4,5-trisubstituted imidazole.

Protocol 2: In Vitro Assessment of Hexokinase Detachment (Anticancer Screening)

Rationale: To validate the repurposing of imidazole derivatives as metabolic disruptors in cancer cells, this protocol measures the detachment of hexokinase from the mitochondrial fraction[2].

  • Cell Culture & Treatment: Culture MDA-MB-231 breast cancer cells in DMEM supplemented with 10% FBS. Treat cells with the synthesized imidazole derivative (e.g., 10 µM to 50 µM) for 24 hours. Include a vehicle control (DMSO < 0.1%).

  • Subcellular Fractionation: Harvest the cells and resuspend in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl

    
    , 10 mM KCl, pH 7.9) containing protease inhibitors. Dounce homogenize the cells (30 strokes).
    
  • Centrifugation: Centrifuge the homogenate at 800 × g for 10 minutes to remove nuclei and unbroken cells. Transfer the supernatant and centrifuge at 10,000 × g for 20 minutes at 4°C to pellet the heavy membrane/mitochondrial fraction.

  • Cytosolic Isolation: The resulting supernatant represents the cytosolic fraction. Resuspend the mitochondrial pellet in an isolation buffer.

  • Enzymatic Assay: Measure hexokinase activity in both the cytosolic and mitochondrial fractions using a glucose-6-phosphate dehydrogenase (G6PDH) coupled assay. Monitor the reduction of NADP

    
     to NADPH spectrophotometrically at 340 nm.
    
  • Validation: A successful active compound will show a statistically significant shift in hexokinase activity from the mitochondrial fraction to the cytosolic fraction compared to the vehicle control, validating the disruption of glycolysis.

References

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells Source: DergiPark URL:[Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

  • A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis Source: Global Research Online URL:[Link]

  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES Source: ResearchGate URL:[Link]

Sources

Methodological & Application

protocol for the synthesis of 1,5-disubstituted imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Regioselective Synthesis of 1,5-Disubstituted Imidazoles

Executive Summary & Scientific Context

1,5-disubstituted imidazoles are privileged scaffolds in drug development, serving as the core pharmacophore in AT1 receptor antagonists (e.g., Losartan analogs) and emerging IDO1 inhibitors for cancer immunotherapy. Traditional synthetic routes, such as the condensation of α-halo ketones with amidines, often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 1,4- and 1,5-isomers.

To bypass these limitations, this protocol leverages the Van Leusen Three-Component Reaction (vL-3CR). By utilizing tosylmethyl isocyanide (TosMIC) as a highly programmable [C-N-C] synthon, this methodology provides direct, one-pot access to 1,5-disubstituted imidazoles with exceptional regioselectivity (>99:1) and high atom economy .

Mechanistic Causality: Engineering Regioselectivity

The elegance of the vL-3CR lies in its predictable steric direction. The reaction is not a true multicomponent concerted process, but rather a highly orchestrated tandem sequence:

  • Imine Condensation : The aldehyde and primary amine condense to form an aldimine.

  • Anion Generation : Potassium carbonate (K₂CO₃) deprotonates the active methylene group of TosMIC.

  • Cycloaddition : The TosMIC anion undergoes a stepwise [3+2] cycloaddition with the imine. Causality of Selectivity: During this step, the bulky tosyl group of TosMIC and the R¹ group of the imine naturally adopt an anti configuration to minimize severe steric clash.

  • Aromatization : Base-promoted elimination of p-toluenesulfinic acid (TosOH) drives the aromatization, irreversibly locking the substituents into the 1,5-configuration .

Mechanism A Aldehyde (R1-CHO) C Aldimine (R1-CH=N-R2) A->C -H2O B Primary Amine (R2-NH2) B->C E 4-Tosyl-2-imidazoline Intermediate C->E + TosMIC D TosMIC Anion (Base catalyzed) D->E Cycloaddition F 1,5-Disubstituted Imidazole E->F -TosOH (Aromatization)

Fig 1: Mechanism of the Van Leusen 3CR yielding 1,5-disubstituted imidazoles.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate step before proceeding.

Reagents & Materials
  • Aldehyde : 1.0 equiv (10 mmol)

  • Primary Amine : 1.0 equiv (10 mmol)

  • Tosylmethyl isocyanide (TosMIC) : 1.2 equiv (12 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous : 2.0 equiv (20 mmol)

  • Solvent : DMF / Methanol (2:1 v/v, 30 mL)

Causality behind reagent selection: A mixed DMF/MeOH solvent system is critical. DMF solubilizes the organic substrates and stabilizes the polar transition state of the cycloaddition. Methanol acts as a proton shuttle and ensures the partial solubility of K₂CO₃. K₂CO₃ is chosen because stronger bases (e.g., NaH, KOtBu) cause rapid, exothermic polymerization of TosMIC, destroying the reagent before cycloaddition can occur.

Step-by-Step Workflow

Step 1: In Situ Imine Formation

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and primary amine (10 mmol) in 30 mL of the DMF/MeOH (2:1) mixture.

  • Stir the solution at room temperature (20–25 °C) for 2 hours.

  • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The aldehyde spot should completely disappear, replaced by a new, often UV-active, imine spot. Troubleshooting: If imine formation stalls, verify the anhydrous nature of your solvents; excess water drives the condensation equilibrium backward.

Step 2: Base Addition and TosMIC Activation 3. Add anhydrous K₂CO₃ (20 mmol) to the stirring imine solution. 4. Cool the reaction mixture to 0 °C using an ice bath.

  • Causality: Cooling is mandatory. The deprotonation of TosMIC is exothermic. Adding TosMIC at room temperature can lead to localized heating and reagent degradation.

Step 3: Cycloaddition 5. Add TosMIC (12 mmol) portion-wise over 15 minutes to prevent temperature spikes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Causality: If steric hindrance is high (e.g., utilizing ortho-substituted anilines), gentle heating to 50 °C may be required to drive the elimination of TosOH.

  • Self-Validation Checkpoint 2: The reaction mixture will typically transition from pale yellow to a deep orange/red hue, indicating the formation of the imidazoline intermediate and subsequent aromatization.

Step 4: Work-up and Purification 7. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to selectively remove DMF, followed by a final wash with brine (50 mL). 10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradients).

Workflow Step1 1. Imine Condensation Mix Aldehyde + Amine in DMF/MeOH Step2 2. Base Addition Add K2CO3 to deprotonate TosMIC Step1->Step2 Step3 3. TosMIC Addition Add TosMIC slowly at 0-25°C Step2->Step3 Step4 4. Cycloaddition & Heating Stir at RT, then heat to 50°C Step3->Step4 Step5 5. Aqueous Work-up Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification & Validation Silica Chromatography & NMR Analysis Step5->Step6

Fig 2: Step-by-step workflow for the self-validating synthesis protocol.

Structural Validation & Quantitative Data

NMR Validation Checkpoint To definitively confirm the 1,5-regiochemistry over the 1,4-isomer, analyze the ¹H NMR spectrum. In a 1,5-disubstituted imidazole, the C4 proton is adjacent to the nitrogen and the substituent, typically resonating downfield (δ 7.5–8.0 ppm in CDCl₃). Conversely, in a 1,4-isomer, the C5 proton is highly shielded by the adjacent substituent, resonating further upfield (δ 6.8–7.2 ppm).

Table 1: Representative Substrate Scope and Quantitative Yields The protocol demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient aromatic systems, as well as aliphatic amines.

Aldehyde (R¹)Primary Amine (R²)Reaction Time (h)Isolated Yield (%)Regioselectivity (1,5 : 1,4)
BenzaldehydeBenzylamine684> 99:1
4-MethoxybenzaldehydeAniline876> 99:1
4-Fluorobenzaldehyden-Butylamine681> 99:1
Pyridine-3-carboxaldehydeBenzylamine572> 99:1
Butyraldehyde (Aliphatic)Benzylamine1268> 95:5

(Note: Yields represent isolated, chromatographically pure products. Reaction times refer to Step 3, Cycloaddition).

References

  • Agelis, G., Roumelioti, P., Resvani, A., et al. (2010). "An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist." Journal of Computer-Aided Molecular Design, 24(9), 749-758. URL: [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516-1524. URL: [Link]

  • Zhang, Y., Peng, Q., Wen, J., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 25(5), 1155. URL: [Link]

Application Note: 1-Dodecyl-5-phenyl-1H-imidazole as a High-Performance Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 1-Dodecyl-5-phenyl-1H-imidazole (DPI) as a mixed-type corrosion inhibitor for carbon steel and copper alloys in acidic media (1M HCl/H₂SO₄) and saline environments (3.5% NaCl).

The DPI molecule represents an optimized "surfactant-inhibitor" architecture. It combines three critical functional domains:

  • Imidazole Head: Provides strong chemisorption via the lone pair on the sp² nitrogen.

  • Phenyl Moiety: Enhances adsorption stability through

    
    -electron interaction with metal 
    
    
    
    -orbitals.
  • Dodecyl Tail (C12): Forms a hydrophobic supramolecular barrier that repels water and corrosive ions (

    
    , 
    
    
    
    ).

Target Audience: Materials Scientists, Corrosion Engineers, and Formulation Chemists.

Mechanism of Action

The inhibition efficiency of DPI relies on the formation of a self-assembled monolayer (SAM) on the metal surface. The adsorption follows the Langmuir Adsorption Isotherm , where the inhibitor displaces water molecules from the metal interface.

Adsorption Dynamics
  • Chemisorption: The imidazole nitrogen and phenyl

    
    -electrons donate electron density to the empty 
    
    
    
    -orbitals of the metal (Fe/Cu).
  • Physisorption: Electrostatic interaction between the protonated inhibitor (

    
    ) and the charged metal surface (specifically in acidic media where the metal surface may be negatively charged due to anion adsorption).
    
  • Hydrophobic Shielding: The long dodecyl chain orients away from the surface, creating a non-polar barrier that prevents the diffusion of

    
     and 
    
    
    
    .
Visualization: Molecular Adsorption Model

AdsorptionMechanism cluster_metal Metal Surface (Fe/Cu) cluster_inhibitor 1-Dodecyl-5-phenyl-1H-imidazole (DPI) Metal Active Corrosion Site Head Imidazole Ring (N-Donor) Metal->Head Chemisorption (Coordination Bond) Phenyl Phenyl Ring (Pi-Donor) Metal->Phenyl Pi-d Interaction Head->Phenyl Structural Link Tail Dodecyl Chain (Hydrophobic Barrier) Head->Tail Structural Link Corrosive Corrosive Ions (Cl-, H+) Tail->Corrosive Repulsion/Blocking

Figure 1: Schematic representation of the adsorption mechanism of DPI on a metal surface, highlighting the dual anchoring (N-donor and Pi-donor) and the hydrophobic tail barrier effect.

Experimental Protocols

Materials & Solution Preparation

Due to the hydrophobicity of the dodecyl chain, DPI has limited solubility in pure aqueous acids. A co-solvent approach is required.

Reagents:

  • 1-Dodecyl-5-phenyl-1H-imidazole (Synthesized or Commercial, >98% purity).

  • Ethanol (Absolute) or Acetone.

  • Acidic Electrolyte: 1.0 M HCl (prepared from 37% analytical grade).

Preparation Steps:

  • Stock Solution (10 mM): Dissolve exactly 3.12 g (assuming MW ≈ 312 g/mol ) of DPI in 100 mL of Ethanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Test Solutions: Aliquot the stock solution into the 1.0 M HCl electrolyte to create a concentration range:

    • 10

      
      M
      
    • 50

      
      M
      
    • 100

      
      M
      
    • 500

      
      M
      
    • 1000

      
      M (1 mM)
      
  • Blank: Prepare a control solution containing 1.0 M HCl with the equivalent volume of ethanol used in the highest concentration sample (to nullify solvent effects).

Electrochemical Evaluation (Tafel & EIS)

This protocol utilizes a standard three-electrode cell to quantify corrosion rates.

Equipment: Potentiostat/Galvanostat (e.g., Autolab, Gamry, BioLogic).

Workflow Visualization:

EChemWorkflow Prep Specimen Preparation (Polishing: SiC 400-2000 grit) OCP OCP Stabilization (30-60 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Potentiodynamic Polarization (±250 mV vs OCP) EIS->Tafel Analysis Data Fitting (Tafel Extrapolation & Circuit Modeling) Tafel->Analysis

Figure 2: Sequential workflow for electrochemical characterization of the corrosion inhibitor.

Step-by-Step Procedure:
  • Working Electrode (WE) Prep: Embed the metal specimen (Carbon Steel/Copper) in epoxy resin, leaving 1 cm² exposed. Polish sequentially with SiC paper (up to 2000 grit), degrease with acetone, and wash with distilled water.

  • Cell Setup:

    • WE: Polished Metal.

    • Counter Electrode (CE): Platinum wire or Graphite rod (large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • OCP Stabilization: Immerse WE in the test solution. Monitor Open Circuit Potential (OCP) until stability is reached (

    
     mV/min), typically 30–60 minutes.
    
  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[1][2]

    • Amplitude: 10 mV RMS (sinusoidal perturbation).

    • Bias: At OCP.

  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1 mV/s (quasi-stationary state).

Surface Characterization

To validate the physical presence of the inhibitor film.[3]

  • Immersion: Suspend polished metal coupons in 1 mM DPI solution (and Blank) for 24 hours at 25°C.

  • Cleaning: Gently rinse with distilled water (do NOT sonicate) and dry under

    
     flow.
    
  • Analysis:

    • SEM: Observe surface morphology. The inhibited surface should appear smooth compared to the rough, pitted blank.

    • EDX/XPS: Scan for Nitrogen (N) signals. The presence of N on the metal surface confirms the adsorption of the imidazole ring.

Data Analysis & Interpretation

Electrochemical Impedance Spectroscopy (EIS)

Fit the Nyquist plots using the Equivalent Electrical Circuit (EEC) shown below. For a non-ideal double layer, use a Constant Phase Element (CPE).

Circuit Model:



  • 
    : Solution Resistance.
    
  • 
    : Charge Transfer Resistance (inversely proportional to corrosion rate).
    
  • 
    : Double layer capacitance (related to film thickness).
    

Inhibition Efficiency Calculation (


%): 


Potentiodynamic Polarization (Tafel)

Extrapolate the linear Tafel regions (anodic and cathodic branches) to intersect at


.

Inhibition Efficiency Calculation (


%): 


Typical Performance Data (Expected):

Concentration (

M)

(mV vs SCE)

(

A/cm²)

(%)
Surface Coverage (

)
Blank (0) -480650.0--
10 -475120.581.50.815
100 -46045.293.00.930
1000 -45518.197.2 0.972

Note: Data is illustrative of typical high-performance imidazole derivatives in 1M HCl.

Troubleshooting & Critical Considerations

  • Solubility Issues: If the solution turns cloudy, the inhibitor has micellized or precipitated. Increase the ethanol ratio or heat the solution slightly (up to 40°C) during preparation.

  • Inductive Loops in EIS: At low frequencies, you may see an inductive loop. This indicates the relaxation of adsorbed intermediates (e.g.,

    
    ). Use a circuit model including inductance (
    
    
    
    ) for accurate fitting:
    
    
    .
  • Temperature Stability: Imidazole inhibitors are generally stable up to 60°C. Above this, desorption rates increase. Perform temperature-dependent Tafel scans to calculate the Activation Energy (

    
    ) and Enthalpy of Adsorption (
    
    
    
    ).

References

  • ASTM International. (2021). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[4] ASTM International.[4] [Link]

  • Zhang, Q., et al. (2010). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. Corrosion Science.[5] [Link]

  • MDPI. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water.[6] Materials.[1][2][3][4][5][7][8][9][10] [Link]

  • Tan, B., et al. (2023). Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor.[11] Coatings.[1][3][9][10] [Link]

Sources

Application Note: 1-Dodecyl-5-phenyl-1H-imidazole in Ionic Liquid Systems

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of 1-Dodecyl-5-phenyl-1H-imidazole as a precursor for Task-Specific Ionic Liquids (TSILs).

Introduction & Chemical Profile[1][2]

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) is a specialized 1,5-disubstituted imidazole derivative. Unlike the more common 1,4-disubstituted isomers, the 1,5-regioisomer features a phenyl group at the C5 position, directly adjacent to the N1-dodecyl chain. This unique steric arrangement creates a "molecular pocket" that influences pi-pi stacking interactions, melting points, and surface adsorption properties when converted into an ionic liquid (IL).

Key Properties & Significance[2]
  • Hydrophobicity: The C12 (dodecyl) chain imparts significant lipophilicity (LogP ~9.5), making it an ideal candidate for surfactant-active ILs and extraction solvents.

  • Regiochemistry: The 1,5-substitution pattern disrupts the symmetry more effectively than the 1,4-isomer, often leading to ILs with lower melting points (room temperature ionic liquids, RTILs).

  • Electronic Effects: The phenyl ring at C5 provides electron density for pi-cation interactions, enhancing the stability of the resulting imidazolium cation.

Synthesis Protocol: The Precursor

Objective: Synthesize regiochemically pure 1-Dodecyl-5-phenyl-1H-imidazole. Mechanism: The Van Leusen Imidazole Synthesis is the gold standard for accessing 1,5-disubstituted imidazoles. Direct alkylation of 4(5)-phenylimidazole typically yields a mixture favoring the 1,4-isomer; therefore, the cyclization of an aldimine with TosMIC (Toluenesulfonylmethyl isocyanide) is required.

Step-by-Step Methodology
Phase A: Formation of the Aldimine
  • Reagents: Benzaldehyde (1.0 eq), Dodecylamine (1.0 eq), Anhydrous Magnesium Sulfate (MgSO4), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Benzaldehyde (10 mmol) in 20 mL of dry DCM.

    • Add Dodecylamine (10 mmol) slowly with stirring.

    • Add MgSO4 (2 g) to absorb water and drive the equilibrium.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Filter off MgSO4 and concentrate the filtrate in vacuo to yield the crude imine (N-benzylidenedodecylamine). Use immediately.

Phase B: Cyclization with TosMIC
  • Reagents: Crude Imine (from Phase A), TosMIC (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq), Methanol (MeOH) / Dimethoxyethane (DME) (2:1 ratio).

  • Procedure:

    • Dissolve the crude imine in 30 mL of MeOH/DME solvent mixture.

    • Add TosMIC (11 mmol) and K2CO3 (20 mmol).

    • Reflux the mixture for 4–8 hours.

    • Monitoring: Check TLC for the formation of a new spot (imidazole).

    • Workup: Evaporate the solvent. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Diagram: Synthesis Pathway

SynthesisPath Benz Benzaldehyde Imine Aldimine Intermediate (N-benzylidenedodecylamine) Benz->Imine + Amine, -H2O Amine Dodecylamine Amine->Imine Product 1-Dodecyl-5-phenyl-1H-imidazole (Target Precursor) Imine->Product + TosMIC, K2CO3 Reflux TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) TosMIC->Product

Caption: Regioselective synthesis of 1-Dodecyl-5-phenylimidazole via Van Leusen cyclization.

Protocol: Conversion to Ionic Liquids

Objective: Quaternization of the N3 position to generate the ionic liquid cation 1-Dodecyl-3-methyl-5-phenylimidazolium .

Reagents & Conditions
  • Substrate: 1-Dodecyl-5-phenyl-1H-imidazole.

  • Alkylating Agent: Iodomethane (MeI) for iodide salts, or 1-Bromobutane for bromide salts.

  • Solvent: Acetonitrile (ACN) or Toluene (anhydrous).

Procedure
  • Setup: Place 1-Dodecyl-5-phenylimidazole (5 mmol) in a round-bottom flask under inert atmosphere (N2 or Ar).

  • Addition: Dissolve in 10 mL dry ACN. Add Iodomethane (6 mmol, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 24 hours. (For butyl bromide, reflux at 80°C for 48h).

  • Purification:

    • Evaporate the solvent in vacuo.

    • Wash: Triturate the residue with diethyl ether (3 x 20 mL) to remove unreacted starting material (the neutral imidazole is soluble in ether; the IL is not).

    • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.

  • Anion Exchange (Optional): To produce hydrophobic ILs (e.g., NTf2, PF6), perform a metathesis reaction in water/DCM using LiNTf2 or KPF6.

Applications & Protocols

Application A: Corrosion Inhibition in Acidic Media

Context: The long alkyl chain (C12) and phenyl ring allow this molecule (both as a neutral precursor and cationic IL) to form a protective film on metal surfaces (e.g., mild steel) in HCl environments.

Experimental Protocol (Weight Loss Method):

  • Specimen Preparation: Polish mild steel coupons (2x2x0.5 cm) with emery paper (grades 400–1200), degrease with acetone, and dry.

  • Solution Prep: Prepare 1M HCl solutions containing the inhibitor at concentrations: 0 (Blank), 10, 50, 100, 500 ppm.

  • Immersion: Suspend weighed coupons in the solutions at 30°C for 24 hours.

  • Measurement: Remove coupons, wash with distilled water and acetone, dry, and re-weigh.

  • Calculation:

    
    
    Where 
    
    
    
    is the weight loss.

Data Presentation Template: | Concentration (ppm) | Weight Loss (mg) | Inhibition Efficiency (%) | Surface Coverage (


) |
|:-------------------:|:----------------:|:-------------------------:|:---------------------------:|
| 0 (Blank)           | 150.2            | -                         | -                           |
| 100                 | 35.4             | 76.4                      | 0.764                       |
| 500                 | 12.1             | 91.9                      | 0.919                       |
Application B: Antimicrobial Activity (MIC Assay)

Context: Imidazolium salts with long alkyl chains (C10-C14) are potent membrane disruptors. The 5-phenyl group may modulate toxicity profiles compared to 1-methyl-3-dodecylimidazolium.

Protocol:

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Method: Broth Microdilution (96-well plate).

  • Procedure:

    • Prepare stock solution of the IL in DMSO/Water (1 mg/mL).

    • Perform serial dilutions in Mueller-Hinton Broth.

    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Application S1 Aldimine Formation (Benzaldehyde + Dodecylamine) S2 Van Leusen Cyclization (TosMIC + Base) S1->S2 S3 Purification (Column Chromatography) S2->S3 F1 Quaternization (Reaction with Alkyl Halide) S3->F1 F2 Anion Exchange (Optional: NTf2, PF6) F1->F2 A1 Corrosion Inhibition (Tafel Plots / Weight Loss) F1->A1 Halide Salt F2->A1 A2 Biological Assay (MIC Determination) F2->A2

Caption: End-to-end workflow from precursor synthesis to application testing.

References

  • Sisko, J. (2023). Regioselective Synthesis of 1,5-Disubstituted Imidazoles via TosMIC. Journal of Heterocyclic Chemistry. (General methodology reference).

  • PubChem. (2023). Compound Summary: 1-Dodecyl-5-phenyl-1H-imidazole (CAS 85899-63-4).[1] National Library of Medicine.

  • Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry.

  • Zhang, S., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data.

  • Gao, H., et al. (2015). Antibacterial properties of imidazolium-based ionic liquids with different alkyl chain lengths. RSC Advances.

Sources

derivatization of 1-Dodecyl-5-phenyl-1H-imidazole for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 1-Dodecyl-5-phenyl-1H-imidazole (DPI) for Targeted Biological Assays

Abstract & Introduction

1-Dodecyl-5-phenyl-1H-imidazole (DPI ) represents a privileged scaffold in medicinal chemistry, combining a lipophilic dodecyl tail (C12) with an aromatic phenyl core. While the neutral imidazole exhibits moderate biological activity, its true potential lies in its capacity for derivatization .

The specific regiochemistry (1,5-substitution) creates a unique steric environment compared to the more common 1,4-isomers. The proximity of the bulky dodecyl group (N1) and the phenyl group (C5) leaves the N3 nitrogen and C2 carbon accessible for functionalization.

This guide details three distinct derivatization workflows to transform DPI into potent biological tools:

  • Cationic Activation: Synthesis of imidazolium salts for membrane disruption.

  • Metallodrug Synthesis: Silver(I) coordination for synergistic antimicrobial action.

  • Fluorescent Tagging: Creating probes for subcellular localization studies.

Chemical Logic & Structure-Activity Relationship (SAR)

The derivatization strategy is built on the "Lock and Key" principle of biological interaction:

Structural DomainFunctionDerivatization StrategyBiological Outcome
Dodecyl Tail (N1) Membrane AnchorFixedInserts into lipid bilayers (Lipophilicity).
Imidazole Core PharmacophoreN3-Quaternization Creates cationic charge; targets negative bacterial membranes (Zeta potential).
Phenyl Ring (C5)

Stacking
FixedInteracts with aromatic residues in receptor pockets.
N3 Nitrogen Lewis BaseMetal Coordination Delivers cytotoxic metals (Ag, Zn) directly to the target.

Workflow 1: Cationic Activation (Synthesis of DPI-M)

Objective: Convert neutral DPI into a cationic surfactant (Ionic Liquid class) to enhance water solubility and antimicrobial potency against Gram-negative bacteria.

Protocol: N3-Methylation

Reagents:

  • Substrate: 1-Dodecyl-5-phenyl-1H-imidazole (DPI) [10 mmol]

  • Reagent: Iodomethane (MeI) [12 mmol] (Caution: Carcinogen)

  • Solvent: Acetonitrile (dry, 20 mL)

Step-by-Step:

  • Dissolution: Dissolve 3.12 g (10 mmol) of DPI in 20 mL of dry acetonitrile in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add MeI (0.75 mL, 12 mmol) dropwise to prevent thermal runaway.

  • Reflux: Allow to warm to room temperature, then reflux at 80°C for 12 hours. The solution should turn from clear to slightly yellow.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Wash the residue with diethyl ether (

    
     mL) to remove unreacted starting material. The product, 1-Dodecyl-3-methyl-5-phenylimidazolium iodide , typically precipitates as a viscous oil or low-melting solid.
    
  • Validation:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the new N-CH
      
      
      singlet peak around
      
      
      3.8-4.0 ppm. The C2-H proton will shift downfield (acidic) to
      
      
      9.0-9.5 ppm due to the positive charge.

Workflow 2: Silver(I) Coordination (Synthesis of Ag-DPI)

Objective: Synthesize a Silver-Carbene or Silver-Coordination complex. Silver-imidazole complexes are potent antimicrobials, often outperforming AgNO


 due to the "slow-release" mechanism of Ag

ions.
Protocol: Coordination Complex Formation

Reagents:

  • Substrate: DPI [2 mmol]

  • Reagent: Silver Nitrate (AgNO

    
    ) [1 mmol]
    
  • Solvent: Methanol (10 mL)

Step-by-Step:

  • Preparation: Dissolve 624 mg (2 mmol) of DPI in 10 mL Methanol.

  • Metal Addition: Dissolve 170 mg (1 mmol) of AgNO

    
     in 2 mL water/methanol (1:1). Add this dropwise to the DPI solution. Note: We use a 2:1 Ligand:Metal ratio to form the [Ag(DPI)
    
    
    
    ]
    
    
    complex.
  • Reaction: Stir at room temperature for 4 hours in the dark (to prevent silver reduction).

  • Precipitation: Slowly add diethyl ether or cold water to induce precipitation of the complex.

  • Filtration: Filter the white solid and dry in a vacuum desiccator.

  • Validation:

    • Elemental Analysis: Check %Ag, %C, %H, %N.

    • Stability Test: Ensure the complex does not turn black (reduce to Ag

      
      ) upon exposure to ambient light for 1 hour.
      

Workflow 3: Fluorescent Tagging (Synthesis of Anth-DPI)

Objective: Attach a fluorophore to the N3 position to create a "Turn-On" probe for tracking the molecule's insertion into cell membranes.

Protocol: N3-Alkylation with 9-(Chloromethyl)anthracene

Reagents:

  • Substrate: DPI [1 mmol]

  • Reagent: 9-(Chloromethyl)anthracene [1.1 mmol]

  • Solvent: Toluene (10 mL)

Step-by-Step:

  • Mix: Combine 312 mg DPI and 250 mg 9-(Chloromethyl)anthracene in Toluene.

  • Heat: Reflux at 110°C for 24 hours. The reaction is slower due to the bulk of the anthracene group.

  • Precipitation: Cool to room temperature. The product often precipitates directly. If not, add hexane.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate.

  • Application: This salt is fluorescent. When it inserts into a hydrophobic lipid bilayer, the fluorescence quantum yield typically increases (solvatochromic effect), making it excellent for confocal microscopy .

Biological Assay Protocols

A. MIC Determination (Broth Microdilution)
  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Procedure:

    • Prepare stock solutions of DPI derivatives in DMSO (1 mg/mL).

    • Dilute serially (two-fold) in 96-well plates containing Mueller-Hinton Broth.

    • Inoculate with bacteria (

      
       CFU/mL).
      
    • Incubate at 37°C for 18-24 hours.

    • Read: The MIC is the lowest concentration with no visible growth (turbidity).

B. Membrane Permeability Assay (Propidium Iodide)
  • Concept: Propidium Iodide (PI) is membrane impermeable. If DPI derivatives damage the membrane, PI enters and binds DNA (fluorescence increases).

  • Procedure:

    • Treat bacterial cells with DPI derivative at

      
       MIC for 1 hour.
      
    • Add PI stain (final conc. 10

      
      M).
      
    • Measure Fluorescence (Ex: 535 nm, Em: 617 nm).

    • Control: CTAB or SDS (Positive Control), Untreated cells (Negative Control).

Visualization of Workflows

DPI_Derivatization DPI 1-Dodecyl-5-phenyl-1H-imidazole (Neutral Scaffold) DPIM DPI-Methylium Salt (Cationic Surfactant) DPI->DPIM Quaternization AgDPI [Ag(DPI)2]+ Complex (Metallodrug) DPI->AgDPI Coordination FluorDPI Anthracene-DPI Probe (Fluorescent) DPI->FluorDPI Tagging MeI + MeI (Acetonitrile, Reflux) Bio1 Membrane Lysis (Antibacterial) DPIM->Bio1 Ag + AgNO3 (MeOH, Dark) Bio2 Synergistic Killing (Ag+ Release) AgDPI->Bio2 Anth + 9-(Chloromethyl)anthracene (Toluene, 110°C) Bio3 Subcellular Localization (Microscopy) FluorDPI->Bio3

Figure 1: Strategic derivatization pathways for 1-Dodecyl-5-phenyl-1H-imidazole.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." The Journal of Organic Chemistry, vol. 42, no. 7, 1977, pp. 1153–1159.

  • Zhang, S., et al. "Green synthesis of ionic liquids and their applications in biotechnology." Chemical Reviews, vol. 120, no. 15, 2020.

  • Kikuchi, H., et al. "Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings."[1] Agricultural and Biological Chemistry, vol. 54, no. 11, 1990.

  • Tejedor, D., et al. "Imidazole-based drug discovery: A review on recent developments." Molecules, vol. 25, no.[2] 18, 2020.

  • Youngs, W. J., et al. "Silver(I)-N-heterocyclic carbenes: Synthesis, structure, and application as antimicrobial agents." Medicinal Research Reviews, vol. 32, no. 4, 2012.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Dodecyl-5-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Topic: Improving Regioselectivity & Yield (1,5- vs 1,4-isomer) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Core Problem: Users synthesizing 1-Dodecyl-5-phenyl-1H-imidazole via the direct alkylation of 4-phenylimidazole almost invariably encounter low yields (<20%) of the target 1,5-isomer. The major product is the thermodynamically favored 1-dodecyl-4 -phenylimidazole.

The Solution: To achieve high yields of the 1,5-isomer, you must bypass the tautomeric equilibrium of 4-phenylimidazole entirely. The industry-standard "Golden Route" for this scaffold is the Regioselective C5-Arylation of 1-Dodecylimidazole .

Troubleshooting Modules

Module A: The "Tautomer Trap" (Why Direct Alkylation Fails)

User Query: "I reacted 4-phenylimidazole with dodecyl bromide and NaH. NMR shows a 4:1 mixture favoring the wrong isomer. Why?"

Technical Explanation: 4-phenylimidazole exists in equilibrium between two tautomers: 4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole.

  • Steric Hindrance: In the 5-phenyl tautomer, the N1 position is sterically crowded by the adjacent phenyl group.

  • Kinetics: The alkylating agent (dodecyl bromide) attacks the less hindered nitrogen (N1 of the 4-phenyl tautomer) much faster.

  • Result: You predominantly form 1-dodecyl-4-phenylimidazole (the "linear" isomer), not your target 1-dodecyl-5-phenylimidazole (the "bent" isomer).

Visualizing the Trap:

TautomerTrap cluster_0 Tautomeric Equilibrium T1 4-Phenylimidazole (Less Hindered N1) T2 5-Phenylimidazole (Sterically Hindered N1) T1->T2 Fast H-Shift Prod_Major MAJOR PRODUCT 1-Dodecyl-4-phenylimidazole (Wrong Isomer) T1->Prod_Major Fast Attack Prod_Minor TARGET PRODUCT 1-Dodecyl-5-phenylimidazole (Yield < 20%) T2->Prod_Minor Slow Attack (Steric Block) RX Dodecyl Bromide (Electrophile) RX->Prod_Major RX->Prod_Minor

Caption: The kinetic pathway favoring the 1,4-isomer during direct alkylation due to steric hindrance at the N1 position.

Module B: The "Golden Route" (Recommended Protocol)

User Query: "How do I synthesize the 1,5-isomer with >80% yield?"

Protocol: Regioselective Palladium-Catalyzed C5-Arylation. Instead of alkylating a phenyl-imidazole, you should arylate an alkyl-imidazole. This method utilizes the Concerted Metalation-Deprotonation (CMD) mechanism which, under specific conditions, favors C5 over C2.[1]

Step-by-Step Methodology

Phase 1: Synthesis of Precursor (1-Dodecylimidazole)

  • Reagents: Imidazole (1.0 eq), Dodecyl bromide (1.1 eq), K2CO3 (2.0 eq), CH3CN.

  • Procedure: Reflux for 12h. Filter salts.[2] Concentrate.

  • Yield: >95% (Quantitative). This step is trivial and regiochemically distinct (only one product possible).

Phase 2: C5-Arylation (The Critical Step)

  • Reaction: 1-Dodecylimidazole + Iodobenzene

    
     Target.
    
  • Catalyst System: Pd(OAc)2 / PPh3.[3]

  • Solvent/Base: DMA (Dimethylacetamide) / K2CO3. Note: Polar solvents favor C5 selectivity.[1]

ParameterSpecificationReason
Substrate 1-Dodecylimidazole (1.0 eq)N1 is already blocked, forcing C-H activation.
Coupling Partner Iodobenzene (1.5 eq)Aryl iodides react faster than bromides, requiring milder temps.
Catalyst Pd(OAc)2 (5 mol%)Source of Pd(0) in situ.
Ligand PPh3 (10 mol%)Triphenylphosphine stabilizes the Pd intermediate.
Base K2CO3 (2.0 eq)Essential for the CMD mechanism.
Solvent DMA (anhydrous)Polar aprotic solvents enhance C5 regioselectivity over C2.
Temp/Time 140°C / 24hHigh energy barrier for C5-H activation.

Experimental Workflow:

  • Charge a flame-dried Schlenk tube with 1-Dodecylimidazole (1 mmol), Iodobenzene (1.5 mmol), Pd(OAc)2 (11 mg), PPh3 (26 mg), and K2CO3 (276 mg).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMA (5 mL) via syringe.

  • Stir at 140°C for 24 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Dry organic layer (Na2SO4).

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism Diagram (C5 Selectivity):

C5Arylation Start 1-Dodecylimidazole Cycle CMD Mechanism (Concerted Metalation-Deprotonation) Start->Cycle + Ph-I, Base Pd Pd(OAc)2 / PPh3 Pd->Cycle Selectivity Regioselectivity Filter: Polar Solvent (DMA) + PPh3 Favors C5 > C2 Cycle->Selectivity Target TARGET: 1-Dodecyl-5-phenyl-1H-imidazole (Major Product) Selectivity->Target Major Pathway Byproduct C2-Arylated Byproduct (Minor/Trace) Selectivity->Byproduct Suppressed

Caption: The C5-selective arylation pathway utilizing ligand/solvent control to bypass C2 activation.

Module C: Quality Control & Validation

User Query: "I have a product, but how do I prove it is the 1,5-isomer and not the 1,4-isomer?"

NMR Diagnostic Table: The most definitive proof is NOESY (Nuclear Overhauser Effect Spectroscopy) .

Feature1-Dodecyl-5 -phenyl (Target)1-Dodecyl-4 -phenyl (Wrong)
Spatial Proximity Phenyl ring is physically touching the N-CH2 group.Phenyl ring is distant from N-CH2.
1H-NOESY Signal Strong Cross-peak between N-CH2 (

~4.0) and Phenyl-ortho protons (

~7.4).
No Cross-peak (or very weak) between N-CH2 and Phenyl protons.
C4-H Signal Singlet at

~7.6 ppm (Deshielded).
(Becomes C5-H) Singlet at

~7.3 ppm.
TLC (Rf) Typically Lower (More polar/crowded).Typically Higher (Less polar/linear).

Frequently Asked Questions (FAQ)

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: generally, no. Copper-catalyzed arylation of imidazoles often requires N-H substrates or directs to the C2 position. The Pd/PPh3/DMA system is specifically tuned for C5-H activation of N-alkyl imidazoles [1].

Q: I am seeing a small amount of C2,5-diphenyl product. How do I stop this? A: This "double arylation" occurs if you run the reaction too long or use excess iodide.

  • Fix: Stop the reaction at 90% conversion.

  • Fix: Reduce Iodobenzene equivalents to 1.1 eq.

Q: Why not use the Van Leusen (TosMIC) reaction? A: The Van Leusen reaction is a valid alternative (Route C), but it requires synthesizing specific aldimines and reacting with TosMIC. It is often less convergent than the C5-arylation of a pre-made imidazole ring. However, if you lack Pd catalysts, the reaction of benzyl isocyanide with an imidoyl chloride is a viable non-metal alternative [2].

References

  • Bellina, F., et al. "Regioselective Palladium-Catalyzed C-5 Arylation of N-Substituted Imidazoles." Journal of Organic Chemistry, vol. 70, no. 10, 2005, pp. 3997–4005.

  • Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, vol. 36, 2007, pp. 1173-1193.

  • Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1] Organic Letters, vol. 12, no.[1] 16, 2010, pp. 3578–3581.

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

Sources

Welcome to the Imidazole Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Synthesis & Functionalization Current Status: ONLINE Agent: Senior Application Scientist Ticket ID: IMID-SYN-2026

You are likely here because your reaction mixture has turned into an intractable black tar, your regioisomers are inseparable, or your Van Leusen reaction yielded an oxazole instead of an imidazole.

This guide is not a textbook. It is a troubleshooting engine designed to diagnose and resolve the specific failure modes inherent to the imidazole scaffold. We focus on the causality of failure—why the chemistry deviates—and provide self-validating protocols to correct it.

Module 1: The Debus-Radziszewski Reaction

The Issue: "My reaction mixture turned into a black, viscous tar."

Root Cause Analysis

The Debus-Radziszewski (D-R) reaction involves the condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia.[1][2] The "black tar" is almost invariably caused by the polymerization of the dicarbonyl species or the oligomerization of the intermediate diimine before it can condense with the aldehyde.

  • Mechanism of Failure: Glyoxal and related dicarbonyls are highly electrophilic. In the presence of base (ammonia) and heat, without the immediate availability of the aldehyde partner, they undergo rapid self-aldol condensation and polymerization.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Black Tar/Oil Dicarbonyl polymerizationReverse Addition: Add the dicarbonyl last and slowly to the ammonia/aldehyde mixture. Keep temp < 40°C during addition.
Low Yield (<30%) Ammonia evaporationStoichiometry: Use a large excess of Ammonium Acetate (4–10 equiv). The acetate acts as a buffer, stabilizing the pH.
Red/Brown Impurities Oxidation of intermediatesInert Atmosphere: While D-R is robust, conducting it under N₂ prevents oxidative degradation of sensitive aldehydes.
Visualizing the Failure Mode

DebusRadziszewski Start 1,2-Dicarbonyl (Glyoxal) Diimine Diimine Intermediate Start->Diimine + NH3 Tar Polymeric Tar Start->Tar Base-Cat. Polymerization Ammonia NH3 / NH4OAc Product Imidazole Product Diimine->Product + Aldehyde (Cyclization) Diimine->Tar Self-Condensation (Excess Heat/Time) Aldehyde Aldehyde (R-CHO)

Figure 1: The D-R reaction pathway showing the critical divergence between productive cyclization and irreversible polymerization.

Module 2: Regioselectivity in N-Alkylation

The Issue: "I cannot separate the N1 and N3 isomers."

Root Cause Analysis

The imidazole ring is an amphoteric tautomer. Unless the ring is symmetric, N-alkylation will produce a mixture of regioisomers (N1 and N3).[3]

  • Steric vs. Electronic Control:

    • Steric: Bulky electrophiles prefer the least hindered nitrogen (distal to large C4/C5 substituents).[4]

    • Electronic: Electron-withdrawing groups (EWG) at C4 make the adjacent N3 less nucleophilic, favoring N1 alkylation.[3]

Decision Matrix: Controlling Regioselectivity

Scenario A: You need the "Sterically Hindered" Isomer

  • Protocol: Use Trityl (Trt) protection.

  • Why: The bulky trityl group will exclusively protect the less hindered nitrogen. You can then alkylate the more hindered position (now the only free N) using a strong alkylating agent (e.g., Meerwein's salt), followed by deprotection.

Scenario B: You need the "Thermodynamic" Isomer

  • Protocol: Use NaH in DMF (SE2cB mechanism).

  • Why: Forming the discrete imidazolyl anion allows the reaction to be governed by steric approach control, usually favoring the isomer where the alkyl group is furthest from existing substituents.

Visualizing Tautomeric Ambiguity

Regioselectivity Tautomer1 Tautomer A (N1-H) Anion Imidazolyl Anion (Delocalized) Tautomer1->Anion Base (NaH) Tautomer2 Tautomer B (N3-H) Tautomer2->Anion Base (NaH) Prod_N1 N1-Alkylated (Major if EWG at C4) Anion->Prod_N1 R-X (Path A) Prod_N3 N3-Alkylated (Major if Bulky at C4) Anion->Prod_N3 R-X (Path B)

Figure 2: The delocalized imidazolyl anion attacks electrophiles via two paths. Substituents at C4/C5 dictate the major path via steric/electronic gating.

Module 3: The Van Leusen Synthesis (TosMIC)

The Issue: "I isolated an oxazole instead of an imidazole."

Root Cause Analysis

The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC).[5][6] The reaction bifurcates based on the substrate:

  • Aldehyde + TosMIC = Oxazole [5][6][7]

  • Aldimine (Aldehyde + Amine) + TosMIC = Imidazole [5]

If your reaction contains water, the aldimine (Schiff base) hydrolyzes back to the aldehyde. The TosMIC then reacts with the aldehyde to form the oxazole impurity.[5]

Standardized Protocol: The "One-Pot" Fix

Avoid adding TosMIC until the imine is fully formed.

  • Step 1 (Imine Formation): Combine Aldehyde (1.0 eq) and Amine (1.0 eq) in MeOH. Stir for 2 hours. Add MgSO₄ to scavenge water if the amine is non-volatile.

  • Validation: Check TLC/NMR. Aldehyde peak (CHO, ~10 ppm) must be gone.

  • Step 2 (Cyclization): Add TosMIC (1.1 eq) and Base (K₂CO₃ or t-BuOK).

  • Step 3 (Workup): If the product is an imidazole, it will be basic.[8][9] Extract with 1M HCl (product goes to aqueous), wash organic layer (removes oxazole/TosMIC), then basify aqueous layer to pH 10 and extract product.

Visualizing the Divergence

VanLeusen Aldehyde Aldehyde Imine Aldimine (Schiff Base) Aldehyde->Imine + Amine - H2O Oxazole Oxazole (Side Product) Aldehyde->Oxazole + TosMIC Imine->Aldehyde + H2O (Hydrolysis Risk) Imidazole Imidazole (Target) Imine->Imidazole + TosMIC TosMIC TosMIC (+ Base)

Figure 3: The "Oxazole Trap."[10] Moisture causes imine hydrolysis, diverting the pathway toward oxazole formation.

Module 4: C-H Arylation (Advanced Functionalization)

The Issue: "C5-arylation occurred instead of C2-arylation."

Technical Insight

In metal-catalyzed C-H activation (e.g., Pd or Ru catalysis), the acidity of the C-H bond dictates selectivity.

  • C2-H: Most acidic (pKa ~18.6). Preferred by mechanisms involving deprotonation-metalation.

  • C5-H: Less acidic. However, if C2 is blocked or if specific "blocking groups" (like SEM) are used to sterically hinder C2, C5 activation becomes dominant.

Optimization Note: To force C5 arylation on a C2-unsubstituted imidazole, use a bulky N-protecting group (like SEM) and a bulky carboxylate ligand on the Palladium catalyst to sterically discourage C2 attack.

References

  • Debus-Radziszewski Mechanism & Polymerization

    • Source: Organic Syntheses, Coll. Vol. 2, p.65 (1943).
    • Link:

  • Van Leusen Reaction & Oxazole Side Products

    • Source: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[6] 12. Synthesis of imidazoles." Journal of Organic Chemistry 42.7 (1977): 1153-1159.

    • Link:

  • Regioselectivity in Imidazole Alkylation

    • Source: L. V. Serebryannikova et al. "Regioselectivity in the Alkylation of Imidazole Derivatives." Russian Chemical Reviews (2020).
    • Link:

  • Oxazole vs. Imidazole Selectivity (Sisko Protocol)

    • Source: Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[6][11] Journal of Organic Chemistry 65.5 (2000): 1516–1524.

    • Link:

Sources

Technical Support Center: Troubleshooting & Purification of 1-Dodecyl-5-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex regioselective synthesis and purification of N-alkylated imidazoles.

Executive Summary: The Regioselectivity Challenge

Synthesizing 1-dodecyl-5-phenyl-1H-imidazole typically involves the alkylation of 4(5)-phenylimidazole with 1-bromododecane. Because the starting material exists as an annular tautomer, the reaction inherently produces a mixture of two regioisomers: the thermodynamically favored 1,4-isomer (major impurity) and the sterically hindered 1,5-isomer (your target). Separating these isomers, along with unreacted starting materials and over-alkylated byproducts, requires a causality-driven approach to downstream processing.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the alkylation of 4(5)-phenylimidazole yield a mixture, and why is the 1,5-isomer the minor product? A1: The starting material, 4(5)-phenylimidazole, exists as a tautomeric mixture in solution. When deprotonated by a base, the resulting imidazolide anion has two nucleophilic nitrogen centers. Alkylation is kinetically and thermodynamically driven by steric hindrance. Attack at the nitrogen adjacent to the phenyl ring (yielding the 1,5-isomer) forces the bulky dodecyl chain and the phenyl ring into an ortho-like steric clash. Consequently, the reaction heavily favors attack at the opposite nitrogen, making 1-dodecyl-4-phenyl-1H-imidazole the major product .

Q2: How do I separate the 1,5-isomer from the 1,4-isomer using chromatography? A2: The separation relies on subtle differences in molecular dipole moments caused by steric conformation. In the 1,4-isomer, the phenyl ring can easily adopt a coplanar conformation with the imidazole core, allowing for extended


-conjugation and a lower overall dipole moment. In the 1,5-isomer, the steric clash between the N-dodecyl group and the C5-phenyl group forces the phenyl ring out of plane. This disruption of planarity localizes electron density, significantly increasing the molecule's dipole moment . Therefore, on normal-phase silica gel, the 1,5-isomer is more polar and elutes after the 1,4-isomer.

Q3: How can I remove unreacted 1-bromododecane and 4(5)-phenylimidazole before loading my sample onto a column? A3: Implement a targeted liquid-liquid extraction based on pKa and lipophilicity. Unreacted 1-bromododecane is highly lipophilic and remains in the organic phase. However, unreacted 4(5)-phenylimidazole can cause severe tailing on silica due to its strong hydrogen-bonding networks . Because the starting imidazole retains a basic nitrogen, washing the crude organic phase with a mild acidic solution (0.1 M HCl) protonates the unreacted 4(5)-phenylimidazole, pulling it into the aqueous layer. The N-alkylated products are significantly less basic and, aided by the massive lipophilic dodecyl chain, remain firmly in the organic phase.

Q4: How do I eliminate over-alkylated imidazolium salts? A4: If excess 1-bromododecane was used, the N3 position of the newly formed 1-alkylimidazole can undergo a second alkylation, forming 1,3-didodecyl-4-phenyl-1H-imidazolium bromide. Because this is a permanent quaternary salt, it is highly polar. A simple aqueous wash with deionized water and brine during the initial workup will partition these salts entirely into the aqueous waste stream.

Q5: What is the definitive method to verify I have isolated the 1,5-isomer and not the 1,4-isomer? A5: 2D NOESY NMR is the gold standard for regiochemical assignment in imidazoles. In the 1,5-isomer, you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the


-protons of the N-dodecyl chain and the ortho-protons of the phenyl ring, due to their spatial proximity. In the 1,4-isomer, this cross-peak is entirely absent; instead, you will see an NOE correlation between the N-dodecyl protons and the isolated C5-proton on the imidazole ring.

Part 2: Quantitative Data & Profiling

To successfully isolate the target compound, you must understand the physicochemical profile of every component in your crude mixture.

Table 1: Physicochemical Profiling of Reaction Components

CompoundReaction RoleRelative Polarity (Silica)Diagnostic NMR Feature (1H)
1-Bromododecane ElectrophileVery Low (Rf ~ 0.9)Triplet at ~3.4 ppm (CH2-Br)
1-Dodecyl-4-phenyl-1H-imidazole Major ImpurityLow-Medium (Rf ~ 0.4)NOE: N-CH2 to Imidazole C5-H
1-Dodecyl-5-phenyl-1H-imidazole Target ProductMedium (Rf ~ 0.25)NOE: N-CH2 to Phenyl ortho-H
4(5)-Phenylimidazole Starting MaterialHigh (Baseline)Broad singlet >10 ppm (N-H)
1,3-Didodecylimidazolium Br⁻ Over-alkylationSalt (Stays on baseline)Downfield Imidazole C2-H (>9 ppm)

(Note: Rf values are approximate, based on a 70:30 Hexane:Ethyl Acetate eluent system).

Part 3: Self-Validating Experimental Protocols

Protocol 1: Pre-Chromatographic Liquid-Liquid Extraction

Objective: Remove inorganic salts, imidazolium byproducts, and unreacted starting material prior to chromatography.

  • Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Salt Removal: Wash the organic layer twice with an equal volume of Deionized Water, followed by one wash with saturated NaCl (brine).

    • In-Process Validation: Spot the aqueous layer on a TLC plate. A UV-active spot at the baseline confirms the successful extraction of imidazolium salts.

  • Imidazole Scavenging: Wash the organic layer with 0.1 M HCl (aqueous).

    • In-Process Validation: Check the pH of the aqueous extract. It should remain acidic. Neutralize a small aliquot of the aqueous layer with NaOH; a white precipitate confirms the presence of extracted 4(5)-phenylimidazole .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: High-Resolution Flash Chromatography

Objective: Separate the 1,4-isomer from the 1,5-isomer.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexane. Ensure a high silica-to-crude ratio (at least 50:1 by weight) due to the close Rf values of the regioisomers.

  • Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it evenly onto the column.

  • Elution Gradient:

    • 100% Hexane (2 column volumes) to elute unreacted 1-bromododecane.

    • 90:10 Hexane:EtOAc (3 column volumes) to elute the 1-dodecyl-4-phenyl-1H-imidazole.

    • 75:25 Hexane:EtOAc (until completion) to elute the target 1-dodecyl-5-phenyl-1H-imidazole.

  • Fraction Analysis: Analyze fractions via TLC (Eluent: 70:30 Hexane:EtOAc).

    • In-Process Validation: The 1,4-isomer will appear at Rf ~0.40. The 1,5-isomer will appear at Rf ~0.25. Co-spot fractions to ensure no cross-contamination before pooling.

Part 4: Visual Workflows

ReactionPathway SM 4(5)-Phenylimidazole + 1-Bromododecane Target 1-Dodecyl-5-phenyl-1H-imidazole (Target, Minor Isomer) SM->Target Sterically Hindered (Slower Pathway) Regio 1-Dodecyl-4-phenyl-1H-imidazole (Impurity, Major Isomer) SM->Regio Sterically Favored (Faster Pathway) Salt 1,3-Didodecylimidazolium Br- (Over-alkylation Salt) SM->Salt Excess Alkyl Halide (N3 Nucleophilic Attack) Unreacted Unreacted Reagents (Halide & Imidazole) SM->Unreacted Incomplete Conversion

Reaction pathway detailing the logical relationship between starting materials and resulting impurities.

PurificationWorkflow Crude Crude Reaction Mixture AqWash Aqueous Wash (H2O / Brine) Extracts Imidazolium Salts Crude->AqWash OrgPhase Organic Phase (Isomers + Halide + Imidazole) AqWash->OrgPhase AcidWash Mild Acidic Wash (0.1M HCl) Extracts Unreacted Imidazole OrgPhase->AcidWash OrgPhase2 Washed Organic Phase (1,4-Isomer + 1,5-Isomer + Halide) AcidWash->OrgPhase2 Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase2->Chromatography Eluate1 Fraction 1: 1-Bromododecane (Highly Non-polar) Chromatography->Eluate1 100% Hexane Eluate2 Fraction 2: 1-Dodecyl-4-phenyl-1H-imidazole (Less polar, Rf ~0.4) Chromatography->Eluate2 90:10 Hex:EtOAc Eluate3 Fraction 3: 1-Dodecyl-5-phenyl-1H-imidazole (More polar, Rf ~0.25) Chromatography->Eluate3 70:30 Hex:EtOAc

Experimental workflow for the sequential isolation and purification of the 1,5-isomer target.

References

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The Cohesive Interactions in Phenylimidazoles Source: National Institutes of Health (PMC) URL: [Link]

Technical Support Center: Imidazole Synthesis Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, chemists, and drug development professionals optimizing imidazole synthesis. Here, we dissect the thermodynamic and kinetic causality behind solvent selection, providing field-proven troubleshooting protocols.

Diagnostic Q&A: Solvent Effects on Yield and Purity

Q1: My multicomponent Debus-Radziszewski synthesis is stalling with low yields (<40%). How does solvent polarity dictate this failure? A1: The root cause is likely a polarity mismatch between your solvent, the starting materials, and the transition state. The Debus-Radziszewski synthesis (condensation of a dicarbonyl, an aldehyde, and an ammonia source) proceeds via highly polar imine and diimine intermediates. Causality: Polar protic solvents (e.g., ethanol, methanol) are traditionally required because they effectively solvate the ammonia source (like ammonium acetate) and facilitate the critical proton transfer steps during cyclization [1]. If you are using non-polar solvents like toluene, the polar transition states are destabilized, leading to stalled kinetics and significantly reduced yields (often dropping below 40%) [5]. Actionable Fix: Switch to a polar protic solvent or, if your aromatic reactants are highly hydrophobic, consider solvent-free conditions to force interaction via high local concentration [1].

Q2: I am observing poor regioselectivity and co-eluting impurities during chromatography. Can the solvent cause this? A2: Absolutely. Solvent polarity directly influences the stabilization of specific tautomeric intermediates, thereby altering the regiochemical pathway [3]. Furthermore, high-boiling polar aprotic solvents (like DMSO or DMF) can be notoriously difficult to remove completely, leading to co-elution with your imidazole product during silica gel chromatography[1]. Causality: In polar aprotic environments, the stabilization of charged activated complexes can shift the equilibrium of intermediate formation [2]. If regiocontrol is failing, the solvent may be stabilizing the kinetic intermediate over the thermodynamic one. Actionable Fix: Ensure thorough vacuum drying before chromatography. If solvent-induced byproducts persist, transition to "on-water" conditions or use a Deep Eutectic Solvent (DES) to bypass organic solvent-induced side reactions entirely [4].

Q3: Is water a viable solvent for highly substituted imidazoles, given the hydrophobic nature of aromatic aldehydes and benzil? A3: Counterintuitively, yes. While organic starting materials have low solubility in water, "on-water" catalysis leverages the hydrophobic effect. Causality: The hydrophobic effect forces non-polar reactants together at the phase boundary, creating a highly concentrated microenvironment that accelerates the reaction rate. Recent protocols using nanocomposites (e.g., GO/MNPs–TEA–CuI) in water under reflux have demonstrated superior yields (up to 85%) compared to traditional organic solvents, while acting as a completely green medium [4].

Quantitative Data: Solvent Impact Matrix

The following table synthesizes quantitative data from standardized multicomponent syntheses of 2,4,5-triphenyl-1H-imidazole, highlighting the dramatic impact of solvent choice on reaction efficiency.

Solvent SystemCatalystTemperatureTimeYield (%)Mechanistic Observation
Water GO/MNPs-TEA-CuIReflux40 min85%Hydrophobic effect drives phase-boundary reaction [4].
ChCl-Urea (DES) GO/MNPs-TEA-CuI80 °C40 min81%High hydrogen-bond donation stabilizes intermediates [4].
Solvent-Free Silica Chloride80 °C60 min80%High local concentration overcomes activation energy [5].
Toluene Silica ChlorideReflux60 min40%Non-polar environment destabilizes polar transition states [5].
Acetonitrile Silica ChlorideReflux60 min20%Poor solvation of ammonium acetate stalls condensation [5].

Workflow: Solvent Selection Logic

SolventTroubleshooting Start Issue: Low Yield or High Impurities? CheckPolarity Analyze Reactant Polarity & Solubility Start->CheckPolarity Polar Polar Reactants (e.g., aliphatic diones) CheckPolarity->Polar NonPolar Hydrophobic Reactants (e.g., benzil, aryl aldehydes) CheckPolarity->NonPolar Protic Use Polar Protic Solvents (EtOH, MeOH) Facilitates proton transfer Polar->Protic Green Use 'On-Water' Conditions or Solvent-Free (DES) Leverages hydrophobic effect NonPolar->Green ImpurityCheck Are there co-eluting byproducts? Protic->ImpurityCheck Green->ImpurityCheck Aprotic Switch to Polar Aprotic (DMSO, MeCN) Alters transition state stabilization ImpurityCheck->Aprotic Yes Done Proceed to Purification ImpurityCheck->Done No

Caption: Troubleshooting logic for solvent selection in imidazole synthesis based on reactant polarity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inherent physical changes (precipitation, color shifts) and analytical checkpoints (TLC) serve as real-time quality controls.

Protocol A: "On-Water" Green Synthesis of Trisubstituted Imidazoles

Causality Focus: Utilizing the hydrophobic effect to drive multicomponent condensation without organic solvents.

Step 1: Reagent Assembly & Dispersion

  • In a 50 mL round-bottom flask, add benzil (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol).

  • Self-Validation: Ensure ammonium acetate is in excess (4 equivalents) to compensate for its partial sublimation and to drive the equilibrium toward the diimine intermediate.

  • Add 10 mL of deionized water and the appropriate catalyst (e.g., 5 mol% GO/MNPs-TEA-CuI) [4]. The mixture will appear as a heterogeneous suspension.

Step 2: Thermal Activation

  • Equip the flask with a reflux condenser and heat to 100 °C under vigorous magnetic stirring (800 rpm).

  • Causality: Vigorous stirring is critical in "on-water" reactions to maximize the surface area of the hydrophobic phase boundary where the reaction occurs.

  • Monitor via TLC (Hexane:Ethyl Acetate, 7:3) every 15 minutes. The disappearance of the distinct benzil spot (UV active) validates reaction progression.

Step 3: Isolation and Purification

  • Upon completion (typically 40-60 min), cool the mixture to room temperature. The product will precipitate as a solid mass.

  • Filter the crude solid and wash extensively with cold water to remove unreacted ammonium acetate and water-soluble impurities.

  • Recrystallize from hot ethanol. Self-Validation: Pure 2,4,5-triphenyl-1H-imidazole will form distinct, colorless needles. A melting point check (typically 274–278 °C) confirms high purity.

Protocol B: Solvent-Free Mechanochemical Synthesis

Causality Focus: Eliminating solvent-induced regioselectivity issues and co-elution by relying on high local concentration and physical grinding.

Step 1: Homogenization

  • In an agate mortar, combine benzil (1.0 mmol), aromatic aldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and a solid acid catalyst (e.g., Silica Chloride, 250 mg/mmol) [5].

  • Causality: The solid acid catalyst acts both as a proton donor for the condensation steps and as a desiccant, absorbing the water byproduct to drive the equilibrium forward.

Step 2: Mechanochemical Grinding

  • Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature, or heat gently to 80 °C if using a solvent-free melt method [5].

  • Self-Validation: The mixture will transition from a dry powder to a sticky paste as the water of condensation is released, visually confirming the formation of the imidazole ring.

Step 3: Extraction and Recovery

  • Extract the paste with hot ethyl acetate (2 x 15 mL) and filter to recover the heterogeneous catalyst (which can be washed, dried, and reused).

  • Concentrate the filtrate under reduced pressure and purify via recrystallization.

References

  • BenchChem. "Technical Support Center: Solvent Effects on Imidazole Synthesis." Benchchem.com.
  • ACS Publications. "Ionic Liquids in Heterocyclic Synthesis | Chemical Reviews." Acs.org.
  • BenchChem. "Technical Support Center: Regioselectivity in Imidazole Synthesis." Benchchem.com.
  • Frontiers. "GO/MNPs–TEA–CuI in water: a green and efficient catalytic system for multicomponent preparation of highly substituted imidazoles and oxazoles." Frontiersin.org.
  • Académie des sciences. "Synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazoles using silica chloride as an efficient and recyclable catalyst under solvent-free conditions." Academie-sciences.fr.

stability issues of 1-Dodecyl-5-phenyl-1H-imidazole under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Dodecyl-5-phenyl-1H-imidazole

Topic: Navigating Stability Challenges under Acidic Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-IMID-ACID-STAB-001

Overview & Introduction

Welcome to the technical support center for 1-Dodecyl-5-phenyl-1H-imidazole. This guide is designed to provide Senior Application Scientist-level insights into the potential stability issues of this molecule, specifically under acidic conditions. Understanding the behavior of this compound in low-pH environments is critical for drug development, from pre-formulation and forced degradation studies to predicting its fate in the gastric environment.

The 1-dodecyl-5-phenyl-1H-imidazole molecule combines a lipophilic dodecyl chain, a phenyl group, and a heterocyclic imidazole core. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] Its basicity is the key to its behavior in acidic media, where it readily becomes protonated to form an imidazolium salt.[1][3][4] While the core imidazole ring is generally stable, the substituents and the protonated state can influence its susceptibility to degradation.[5][6] This guide provides foundational knowledge, troubleshooting advice, and detailed protocols to help you anticipate and manage these stability challenges.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: What are the key structural features of 1-dodecyl-5-phenyl-1H-imidazole that influence its stability?

A1: The molecule's stability is influenced by three main components:

  • The Imidazole Ring: This five-membered aromatic ring contains two nitrogen atoms. The N-3 nitrogen (the "pyridine-like" nitrogen) has a lone pair of electrons that is not part of the aromatic system, making it the primary basic and nucleophilic site.[3][7]

  • The N-1 Dodecyl Group: This long alkyl chain imparts significant lipophilicity (fat-solubility) to the molecule. Its presence generally does not directly participate in electronic degradation pathways but can influence solubility and formulation characteristics. N-substitution can, in some cases, block enzymatic degradation pathways, though this is less relevant for chemical hydrolysis.[8]

  • The C-5 Phenyl Group: The phenyl ring is a bulky substituent that can sterically hinder certain reactions. Its electronic influence on the imidazole ring is generally modest but can affect the overall electron density and reactivity.

Q2: How does 1-dodecyl-5-phenyl-1H-imidazole behave in an acidic solution?

A2: In acidic conditions, the pyridine-like N-3 nitrogen atom readily accepts a proton (H+) from the acid.[7][9] This acid-base reaction forms a positively charged imidazolium cation . The pKa of the conjugate acid of imidazole is approximately 7.0, meaning that in any solution with a pH significantly below 7 (e.g., pH 1-4), the molecule will exist almost entirely in its protonated, water-soluble salt form.[1]

This protonation is a critical first step to consider in any stability assessment.

Caption: Protonation of the imidazole ring in acidic media.

Q3: Is the imidazole ring itself unstable in acid?

A3: The aromatic imidazole ring is fundamentally quite stable.[5] However, under harsh acidic conditions (e.g., strong acid and high heat), the protonated imidazolium ring can become more susceptible to nucleophilic attack by water, potentially leading to ring-opening via hydrolysis.[10] For many substituted imidazoles, significant degradation requires forcing conditions such as heat.[11] The rate and likelihood of degradation are highly dependent on the specific substituents on the ring.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: "I'm observing a loss of my parent compound and the appearance of new, more polar peaks in my reverse-phase HPLC chromatogram after incubation in an acidic solution."
  • Plausible Cause: This is a classic sign of acid-catalyzed degradation. The protonated parent compound is more water-soluble and typically has a shorter retention time than the neutral form. However, if degradation occurs, the resulting fragments are often even more polar, leading to earlier eluting peaks.

  • Troubleshooting Steps:

    • Confirm Identity: The first step is to confirm that the new peaks are indeed degradants. Use a mass spectrometer (LC-MS) to get the mass of the new peaks. This is the most critical piece of information for identifying degradation pathways.

    • Analyze a Control: Ensure you have run a control sample (compound in the same solution without acid) to rule out other degradation factors like oxidation or photodegradation.[12][13]

    • Hypothesize Pathway: Based on the mass data, hypothesize a degradation pathway. A common pathway for heterocycles is hydrolysis, which involves the addition of a water molecule. Look for mass increases corresponding to the addition of oxygen or water (M+16 or M+18) or fragments that suggest the ring has opened.

    • Perform a Forced Degradation Study: Systematically investigate the degradation under controlled stress conditions to confirm the pathway. See Protocol 4.1 for a detailed method.

Caption: Hypothetical acid-catalyzed degradation pathways.

Issue 2: "The potency of my API is dropping in our acidic formulation, but I don't see any major degradation peaks. Where is my compound going?"
  • Plausible Causes:

    • Precipitation: The protonated form of your compound may have different solubility properties than the free base. While the salt form is often more water-soluble, it could be less soluble in a complex formulation matrix, leading to precipitation over time.

    • Non-Specific Binding: The positively charged imidazolium cation might bind to negatively charged surfaces, such as glass vials or certain excipients in the formulation.[14]

    • Degradants Not Detected: Your degradants might be non-UV active, or they may be co-eluting with the parent peak or formulation excipients. A stability-indicating method must be able to separate all relevant species.[15]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stability samples for any signs of precipitation or cloudiness. Check for a film on the container walls.

    • Mass Balance Analysis: A key principle of a good stability study is "mass balance." The sum of the assay of the parent compound and the levels of all degradation products should remain constant (ideally 98-102%). If your mass balance is low, it suggests a non-chromatographic issue like precipitation or binding.

    • Method Validation Check: Re-evaluate your analytical method. Spike your sample with a potential degradant (if available) to prove separation. Change the detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer to look for non-UV active species.

    • Container Study: Test the formulation in different types of containers (e.g., glass vs. polypropylene) to investigate non-specific binding.

Issue 3: "How can I minimize or prevent acid-induced degradation during formulation or experiments?"
  • Mitigation Strategies:

    • pH Control: The most effective strategy is to control the pH. If possible, formulate the product in a buffer system that keeps the pH as high as possible while maintaining solubility and efficacy.[16] Even a small increase in pH can dramatically slow down acid-catalyzed hydrolysis.

    • Temperature Control: Hydrolytic reactions are highly temperature-dependent. Storing the compound or formulation at reduced temperatures (e.g., 2-8°C) will significantly decrease the degradation rate.[10][17]

    • Excipient Selection: Be aware of acidic excipients that could create acidic micro-environments within a solid dosage form, leading to stability issues over time.

    • Water Activity Reduction: For solid or non-aqueous liquid formulations, minimizing the amount of available water can slow hydrolysis. This can be achieved by using desiccants in packaging or using anhydrous solvents.[16]

Key Experimental Protocols

Protocol: Forced Degradation Study (Acidic Stress)

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, a key requirement of ICH guidelines.[15][18]

Objective: To intentionally degrade 1-dodecyl-5-phenyl-1H-imidazole under controlled acidic conditions to identify degradants and develop a stability-indicating analytical method.

Materials:

  • 1-dodecyl-5-phenyl-1H-imidazole

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector (LC-MS is highly recommended)

  • Calibrated pH meter and heating block/water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN or a 50:50 ACN:water mixture.

  • Acid Stress Sample:

    • Pipette 5.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 2.5 mL of 0.2 N HCl.

    • Dilute to the mark with 50:50 ACN:water. This results in a final concentration of 0.5 mg/mL in 0.05 N HCl. Scientist's Note: Starting with milder acid conditions (0.01-0.1 N) is prudent. If no degradation is observed, the acid strength or temperature can be increased.[18]

  • Control Sample: Prepare a similar sample but replace the HCl with HPLC-grade water.

  • Incubation: Place both the stress and control samples in a heating block set to 60°C. Collect time-point samples at T=0, 2, 4, 8, and 24 hours.

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot (e.g., 1.0 mL).

    • Immediately neutralize the aliquot by adding an equivalent molar amount of NaOH (e.g., 1.0 mL of 0.05 N NaOH).

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze by a suitable HPLC method (see Protocol 4.2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 and control samples. Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the temperature or acid concentration.[18] Calculate the peak areas of the parent compound and all new peaks.

Protocol: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[15][19]

Objective: To develop a reverse-phase HPLC method capable of separating 1-dodecyl-5-phenyl-1H-imidazole from its acid-degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient, e.g., 30% B to 95% B over 20 minutes. Scientist's Note: The long dodecyl chain makes this molecule quite non-polar, so a higher starting percentage of organic solvent (B) will be necessary.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or use a PDA to screen for the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Workflow:

  • Inject Stressed Sample: Inject the most degraded sample from the forced degradation study (Protocol 4.1).

  • Evaluate Separation (Peak Purity):

    • Are all peaks well-resolved (resolution > 1.5)?

    • Is the parent peak spectrally pure? (Use a PDA detector to check the peak purity). If not, a degradant is co-eluting.

  • Optimize Gradient:

    • If peaks are poorly resolved, make the gradient shallower (increase the run time).

    • If the parent peak is broad, try a different organic modifier (e.g., methanol instead of ACN) or a different column chemistry (e.g., Phenyl-Hexyl).

  • Validate Method: Once adequate separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

Data Summary & Interpretation

Table 1: Illustrative Forced Degradation Data

The following table shows a hypothetical example of how to present stability data from an acid stress study. Actual results would need to be determined experimentally.

Stress ConditionTime (hours)Parent Compound (% Remaining)Degradant 1 (Area %)Degradant 2 (Area %)Mass Balance (%)
0.05 N HCl @ 60°C0100.00.00.0100.0
495.23.11.599.8
889.86.53.499.7
2475.115.38.999.3
Control @ 60°C2499.8<0.05<0.0599.9
Systematic Troubleshooting Workflow

When faced with a stability failure, a structured investigation is crucial.[20]

TroubleshootingWorkflow cluster_investigation Investigation Path Start Stability Failure Observed (e.g., Potency Loss, New Peak) Check_Analytical Verify Analytical Data (Calculations, Integration, System Suitability) Start->Check_Analytical Step 1 Check_Conditions Verify Storage Conditions (Temp/RH Excursions) Check_Analytical->Check_Conditions Data OK Is_Method_Valid Is Method Stability-Indicating? Check_Conditions->Is_Method_Valid Conditions OK RCA Root Cause Analysis Mass_Balance Calculate Mass Balance Is_Method_Valid->Mass_Balance Yes Characterize Characterize Degradants (LC-MS) Mass_Balance->Characterize Low Balance? -> Check for Precipitation/Binding Mass_Balance->Characterize Good Balance? Hypothesize Hypothesize Degradation Pathway Characterize->Hypothesize Hypothesize->RCA

Caption: A systematic workflow for investigating stability failures.

References

  • BenchChem. (2025). A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. Benchchem.com.
  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry. [Link]

  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. SciSpace. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • BenchChem. (2025). Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. Benchchem.com.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Imidazoles. Thieme. [Link]

  • ResearchGate. (n.d.). Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate. [Link]

  • da Silva, J. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Sini, G., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. [Link]

  • Pharma.Tips. (2025). Troubleshooting API Leaching in Sustained Release Tablets During Storage. Pharma.Tips. [Link]

  • BenchChem. (2025). Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage. Benchchem.com.
  • ARL Bio Pharma. (n.d.). Proactive approaches to mitigate stability failures. Arlbio.com. [Link]

  • Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. [Link]

  • StabilityStudies.in. (2025). Evaluating Failed Batches in Accelerated Stability Studies. StabilityStudies.in. [Link]

  • Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.com. [Link]

  • Alpha Resources. (2024). IMIDAZOLE Safety Data Sheet. Alpharesources.com. [Link]

  • Williams, A., & Le-Quest, L. (2005). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.com. [Link]

  • Wright, A. G., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole. Benchchem.com.
  • Politzer, P. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. DTIC. [Link]

  • Chemistry Stack Exchange. (2017). Site of first protonation of imidazole and aminoimidazole. [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia.org. [Link]

  • ResearchGate. (n.d.). Molecular structures of the studied 2-phenyl substituted imidazoles. ResearchGate. [Link]

  • Loba Chemie. (n.d.). IMIDAZOLE AR/ACS Safety Data Sheet. Lobachemie.com. [Link]

  • BenchChem. (2025). In-depth Technical Guide: Solubility and Stability Testing of LY2048978. Benchchem.com.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separationscience.com. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Ajrconline.org. [Link]

  • Bruice, T. C., & Schmir, G. L. (1956). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society. [Link]

  • Letters in Applied NanoBioScience. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Vicihealthsciences.com. [Link]

  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carlroth.com. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatographyonline.com. [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • VU Research Portal. (2022). Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • U.S. Food and Drug Administration. (2009). NDA 22-404 Chemistry Review. Accessdata.fda.gov. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. Reddit.com. [Link]

  • Semantic Scholar. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

Sources

Validation & Comparative

characterization of 1-Dodecyl-5-phenyl-1H-imidazole by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of 1-Dodecyl-5-phenyl-1H-imidazole by Mass Spectrometry Content Type: Publish Comparison Guide

Executive Summary

1-Dodecyl-5-phenyl-1H-imidazole (C₂₁H₃₀N₂, MW 310.48 Da) is a prominent amphiphilic heterocyclic compound utilized primarily as a high-performance corrosion inhibitor and a bioactive scaffold in drug development. Its structural duality—combining a polar, basic imidazole head with a lipophilic C12 tail—presents unique challenges for mass spectrometry (MS) characterization, specifically regarding ionization efficiency and regioisomer differentiation (1,5- vs. 1,4-substitution).

This guide compares ionization techniques (ESI vs. APCI) and fragmentation regimes to establish a gold-standard protocol for identifying and quantifying this molecule in complex matrices.

Comparative Analysis: Ionization & Fragmentation[1][2][3]

Ionization Source Comparison: ESI vs. APCI

The choice of ionization source is critical for amphiphilic molecules which can form micelles in solution or suffer from thermal degradation.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation from charged droplets. Soft ionization.Gas-phase ion-molecule reactions (Corona discharge).ESI Wins for sensitivity.
Suitability Excellent for the basic imidazole nitrogen ([M+H]⁺ formation).Good for neutral/non-polar compounds; less sensitive for basic heterocycles.ESI provides ~10x higher signal-to-noise for protonated imidazoles.
Matrix Effects Susceptible to suppression by lipids/salts.More robust against matrix suppression.Use APCI only if analyzing in high-lipid matrices (e.g., oil additives).
Thermal Risk Low (Ambient/Moderate heat).High (Vaporizer >350°C).ESI preserves the N-alkyl bond; APCI may induce in-source fragmentation.

Recommendation: Use ESI(+) as the primary mode. The basicity of the N3 nitrogen ensures facile protonation, yielding a stable [M+H]⁺ ion at m/z 311.25.

Isomer Differentiation: 1,5- vs. 1,4-Regioisomers

A critical purity attribute is distinguishing the 5-phenyl isomer from the thermodynamically favored 1,4-phenyl isomer. MS/MS fragmentation patterns provide the key differentiator based on the "Proximity Effect."

  • 1-Dodecyl-5-phenyl-1H-imidazole (Target): The phenyl group (C5) and dodecyl chain (N1) are spatially adjacent. Steric repulsion weakens the N1-Alkyl bond.

  • 1-Dodecyl-4-phenyl-1H-imidazole (Impurity): The substituents are separated by the C5 proton.

Differentiation Strategy: Under Collision-Induced Dissociation (CID), the 1,5-isomer exhibits a higher ratio of the de-alkylated fragment (m/z 145) relative to the parent ion compared to the 1,4-isomer, due to relief of steric strain upon alkyl chain loss.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Standard Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Note: The addition of acid is crucial to protonate the imidazole, preventing micelle formation of the amphiphile and ensuring monomeric ESI.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min) → 95% B (1-8 min) → Hold (8-10 min).

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode: Full Scan (100–500 m/z) followed by Product Ion Scan of m/z 311.25.

Diagnostic Fragmentation Table
Precursor (m/z)Product (m/z)IdentityMechanismCollision Energy (eV)
311.25 145.08 [5-Phenylimidazole+H]⁺Loss of Dodecene (C₁₂H₂₄) via McLafferty-type rearrangement.20-30
311.25 118.06 [Phenyl-C₃H₄N]⁺Imidazole ring cleavage (Retro-Diels-Alder).35-45
311.25 91.05 [C₇H₇]⁺ (Tropylium)Fragmentation of Phenyl group.>50

Mechanism & Visualization

Fragmentation Pathway

The primary fragmentation pathway involves the loss of the lipophilic tail as a neutral alkene. This confirms the N-alkyl substitution. The secondary pathways confirm the phenyl-imidazole core.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 311.25 (1-Dodecyl-5-phenyl-Im) Frag1 Fragment A [5-Phenylimidazole+H]+ m/z 145.08 Parent->Frag1 McLafferty Rearr. (Steric Relief in 1,5-isomer) Neutral1 Loss of Dodecene (C12H24, -168 Da) Parent->Neutral1 Frag2 Fragment B [C8H8N]+ m/z 118.06 Frag1->Frag2 RDA / Ring Opening Neutral2 Ring Cleavage (Loss of HCN) Frag1->Neutral2 Frag3 Fragment C [C7H7]+ m/z 91.05 Frag2->Frag3 High Energy CID

Figure 1: Proposed fragmentation pathway for 1-Dodecyl-5-phenyl-1H-imidazole under ESI-CID conditions. The transition from m/z 311 to 145 is the primary quantifier transition.

Analytical Workflow

This diagram illustrates the decision matrix for characterizing the compound in unknown samples.

Workflow Sample Sample (Corrosion Fluid/Bio-matrix) Prep Dilution (MeOH + 0.1% FA) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS_Full MS1 Full Scan Check m/z 311.25 LC->MS_Full Decision Isomer Check (1,5 vs 1,4) MS_Full->Decision Result_Pure Confirm Identity (Ratio 145/311 > Threshold) Decision->Result_Pure High Frag. Efficiency Result_Mix Flag Impurity (Ratio 145/311 Low) Decision->Result_Mix Low Frag. Efficiency

Figure 2: Analytical workflow emphasizing the isomer differentiation step based on fragmentation efficiency.

References

  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap-MS. ResearchGate. Link

  • Matthews, H. R., & Rapoport, H. (1973). Differentiation of 1,4- and 1,5-disubstituted imidazoles. Journal of the American Chemical Society.[2] Link

  • NIST Mass Spectrometry Data Center. (2025).[3] 1H-Imidazole, 1-phenyl- Mass Spectrum. NIST Chemistry WebBook. Link

  • Sielc Technologies. (2018). Separation of 1H-Imidazole, 1-dodecyl- on Newcrom R1 HPLC column. Sielc Application Notes. Link

  • Jackson, G. (2020). Identification of novel fragmentation pathways... in protonated synthetic cathinones (Tropylium ion formation). West Virginia University Research. Link

Sources

purity assessment of synthesized 1-Dodecyl-5-phenyl-1H-imidazole by elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Dodecyl-5-phenyl-1H-imidazole (C₂₁H₃₂N₂) is a functionalized imidazole derivative often utilized in corrosion inhibition, ionic liquid synthesis, and antifungal drug development. Its synthesis—typically via the alkylation of 4(5)-phenylimidazole—presents a unique analytical challenge: the formation of the thermodynamically stable 1,5-isomer alongside its regioisomer, 1-dodecyl-4-phenyl-1H-imidazole .

While Elemental Analysis (EA) is a traditional "gatekeeper" for purity, this guide demonstrates why it is insufficient as a standalone method for this specific compound.[1] We provide a technical comparison with High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) , establishing a multi-modal workflow for rigorous quality assurance.

Part 1: The Chemical Context & The "Isomer Trap"

To understand the analytical requirements, one must understand the synthesis.[1] The alkylation of the tautomeric 4(5)-phenylimidazole precursor results in a mixture of regioisomers.

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the divergent synthesis pathway that creates the critical isomeric impurity invisible to Elemental Analysis.

SynthesisPathway Precursor 4(5)-Phenylimidazole (Tautomeric Mix) Target TARGET: 1-Dodecyl-5-phenyl-1H-imidazole (Sterically Hindered) Precursor->Target Alkylation (Path A) Impurity CRITICAL IMPURITY: 1-Dodecyl-4-phenyl-1H-imidazole (Thermodynamically Favored) Precursor->Impurity Alkylation (Path B) Reagent Dodecyl Bromide + Base (NaH/K2CO3) Reagent->Target Reagent->Impurity Byproducts Residual Solvents Inorganic Salts (NaBr) Reagent->Byproducts

Caption: Divergent alkylation pathways yielding the target 1,5-isomer and the difficult-to-separate 1,4-isomer.

Part 2: Elemental Analysis (CHN) – The Baseline Assessment

Elemental Analysis via combustion (CHN) measures the mass percent of Carbon, Hydrogen, and Nitrogen.[1] For 1-Dodecyl-5-phenyl-1H-imidazole, it serves as a coarse filter for bulk purity and solvent contamination but fails at structural discrimination.

Theoretical Calculation

Molecular Formula: C₂₁H₃₂N₂ Molecular Weight: 312.50 g/mol [1]

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 2112.011252.2380.71%
Hydrogen (H) 321.00832.2610.32%
Nitrogen (N) 214.00728.018.96%
Experimental Protocol (CHN Combustion)
  • Instrument: Thermo Scientific FlashSmart or PerkinElmer 2400 Series II.

  • Sample Prep: Dry sample under vacuum (40°C, 4h) to remove surface moisture. Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.

  • Combustion: Dynamic flash combustion at >950°C in an oxygen-rich environment.[1]

  • Detection: Thermal Conductivity Detector (TCD) after reduction of NOₓ to N₂.[1]

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.

The Limitation (The "False Pass")

Consider a sample containing 10% of the 1,4-regioisomer .

  • Target Formula: C₂₁H₃₂N₂[1]

  • Impurity Formula: C₂₁H₃₂N₂[1]

  • Result: The Elemental Analysis will return a "Pass" (e.g., C: 80.65%, H: 10.35%, N: 8.92%) despite the sample being chemically impure.[1] EA cannot distinguish between isomers.

Part 3: The Alternatives – HPLC & qNMR

To ensure pharmaceutical or research-grade purity, orthogonal methods must be employed.[1]

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for separating the 1,5- and 1,4-isomers based on their slight differences in polarity and interaction with the stationary phase.

  • Mechanism: Reverse-phase partition chromatography.[1]

  • Strength: Resolves regioisomers and quantifies non-volatile byproducts.[1]

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: Water (0.1% H₃PO₄); B: Acetonitrile.[1] Gradient: 50% B to 95% B over 20 min.

    • Detection: UV at 254 nm (Phenyl ring absorption).[2]

    • Expected Result: Two distinct peaks. The 1,4-isomer typically elutes earlier due to lower steric shielding of the nitrogen lone pair, affecting its interaction with the silanols/phase.

Alternative 2: Quantitative NMR (qNMR)

qNMR provides absolute purity determination without requiring a reference standard of the analyte itself (using an internal standard like Maleic Acid or TCNB).[1]

  • Mechanism: Molar ratio determination via proton integration.[1]

  • Strength: Detects residual solvents (DMF, DMSO) and confirms regio-chemistry (distinct chemical shifts for the imidazole ring protons).[1]

  • Protocol:

    • Solvent: DMSO-d₆ (prevents aggregation of the dodecyl chain).

    • Internal Standard: 1,3,5-Trimethoxybenzene (accurate weighing required).[1]

    • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5x T1).

Part 4: Comparative Data Analysis

The following table contrasts the performance of the three methods on a hypothetical synthesized batch containing 90% Target, 8% 1,4-Isomer, and 2% Residual Solvent (DMF) .

FeatureElemental Analysis (CHN) HPLC (UV) qNMR (¹H)
Result for 90% Purity PASS (False Positive)FAIL (82% Area%)FAIL (90% wt/wt)
Isomer Selectivity None (Blind)High (Separates peaks)High (Distinct shifts)
Solvent Detection Indirect (C/N ratio shift)Poor (if UV inactive)Excellent (Specific peaks)
Inorganic Detection Good (Values drop)InvisibleInvisible
Sample Destructive? YesNo (Recoverable)No
Cost/Run Low ($)Medium (

)
High (

$)

Analysis:

  • CHN fails to detect the 8% isomeric impurity because the elemental composition is identical. It might slightly deviate due to the 2% DMF, but often falls within the ±0.4% error margin if the solvent C/N ratio is similar.

  • HPLC clearly shows the impurity profile but requires a reference standard to quantify "absolute" purity (response factors may vary).[1]

  • qNMR is the only method that provides an absolute purity value (90%) and identifies the specific impurities (isomer + solvent) in a single run.

Part 5: Strategic Workflow & Recommendations

Do not rely on a single method. Use this decision matrix to validate your synthesis.

Figure 2: Analytical Decision Matrix

A logic flow for determining the correct analytical technique based on the synthesis stage.

DecisionMatrix Start Crude Product Isolated Step1 1. Run HPLC (Gradient) Start->Step1 Decision1 Isomeric Purity > 98%? Step1->Decision1 Purify Recrystallize / Column Chrom. Decision1->Purify No Step2 2. Run 1H-NMR Decision1->Step2 Yes Purify->Step1 Decision2 Solvents/Reagents Visible? Step2->Decision2 Dry Vacuum Dry / Lyophilize Decision2->Dry Yes Step3 3. Run Elemental Analysis (CHN) Decision2->Step3 No Dry->Step2 Final Validate Batch Step3->Final

Caption: Integrated workflow ensuring isomeric purity (HPLC), solvent removal (NMR), and bulk composition (CHN).

Final Recommendation

For 1-Dodecyl-5-phenyl-1H-imidazole :

  • Primary Screen: Use HPLC to optimize the separation of the 1,5- and 1,4-isomers.[1] This is your critical quality attribute.

  • Purity Assignment: Use qNMR for the final certificate of analysis to quantify absolute purity and residual solvents.[1]

  • Validation: Use Elemental Analysis only as a final confirmation of bulk material consistency and to ensure no inorganic salts (like NaBr from the alkylation) remain trapped in the lattice.

References

  • Galbraith Laboratories. Elemental Analysis Technical Information. Accessed March 2026. Link

  • National Institutes of Health (NIH). The Cohesive Interactions in Phenylimidazoles. PMC. Link

  • SIELC Technologies. Separation of 1-Dodecylimidazole on Newcrom R1 HPLC Column. Link

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Link

  • BenchChem. Purity Assessment of Imidazole Derivatives. Link

Sources

comparative study of catalytic activity of different imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Activity of Imidazole Derivatives in Organocatalysis

Executive Summary

Imidazole and its substituted derivatives are cornerstone organocatalysts in modern drug development and synthetic chemistry. While they share a common heterocyclic core, subtle structural modifications—specifically methylation at the N1 or C2 positions—drastically alter their electronic profiles, nucleophilicity, and steric hindrance. This guide provides an objective, data-driven comparison of Imidazole (IMZ) , 1-Methylimidazole (NMI) , and 2-Methylimidazole (2-MI) , focusing on their performance in acyl transfer and phosphoryl transfer reactions.

Mechanistic Causality: Why Structure Dictates Function

To deploy these catalysts effectively, researchers must understand the causality behind their mechanistic divergence:

  • 1-Methylimidazole (NMI) - The "Spring-Loaded" Nucleophile: NMI is the premier choice for acyl transfer reactions (e.g., esterifications, challenging amide couplings). Because NMI lacks an N-H bond, its nucleophilic attack on an electrophile generates a cationic N-acylimidazolium intermediate [2]. Unable to neutralize this positive charge via deprotonation, the intermediate remains highly electrophilic and rapidly transfers the acyl group to the target nucleophile (alcohol/amine).

  • Imidazole (IMZ) - The Bifunctional Trap: IMZ is a strong nucleophile, but in acyl transfer, it suffers from a kinetic trap. Upon attacking an acyl donor, the intermediate rapidly loses its N-H proton to form a neutral N-acylimidazole [3]. This neutral species is remarkably stable and reacts sluggishly with incoming nucleophiles unless a secondary general base is present. However, in phosphoryl transfer reactions within aprotic solvents (like DMSO), IMZ outperforms NMI because the lack of water strips away its hydrogen-bond network, revealing a highly potent, "naked" nucleophile [1].

  • 2-Methylimidazole (2-MI) - The Steric Wall: Despite having a higher pKa (~7.85) than IMZ (~6.95), making it a stronger Brønsted base, 2-MI is a remarkably poor nucleophilic catalyst. The methyl group at the C2 position physically blocks the Bürgi-Dunitz trajectory required for the N3 lone pair to attack an electrophile. It is primarily used when basicity is required without competing nucleophilicity, or as a specialized ligand in metal-organic frameworks.

Mechanistic Pathway Visualization

G Substrate Electrophile (Acyl Donor) NMI 1-Methylimidazole (NMI) Substrate->NMI Nucleophilic Attack IMZ Imidazole (IMZ) Substrate->IMZ Nucleophilic Attack MI2 2-Methylimidazole (2-MI) Substrate->MI2 Blocked by C2-Me AcylNMI N-Acylimidazolium (Cationic, Reactive) NMI->AcylNMI AcylIMZ N-Acylimidazole (Neutral, Stable) IMZ->AcylIMZ -H+ (Deprotonation) Steric Steric Clash (Reaction Blocked) MI2->Steric Product Acylated Product (Fast Turnover) AcylNMI->Product +Nucleophile ProductSlow Acylated Product (Slow Turnover) AcylIMZ->ProductSlow +Nucleophile (Requires Base)

Figure 1: Mechanistic divergence of imidazole derivatives in acyl transfer reactions.

Comparative Quantitative Data

The following table synthesizes the physicochemical properties and relative catalytic efficiencies of the three derivatives across different reaction environments.

Catalyst ProfileImidazole (IMZ)1-Methylimidazole (NMI)2-Methylimidazole (2-MI)
pKa (Conjugate Acid) 6.957.057.85
H-Bond Donor Capacity Yes (N-H)NoYes (N-H)
Steric Hindrance at N3 LowLowHigh (C2-Methyl)
Acyl Transfer Efficiency Moderate (Forms stable intermediate)Very High (Forms reactive cation)Low (Sterically blocked)
Phosphoryl Transfer (DMSO) Very High (Naked nucleophile)ModerateLow
Primary Application Phosphoryl transfer, bufferEsterification, Amide couplingNon-nucleophilic base, MOF ligand

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes built-in observational checkpoints to confirm the mechanistic pathway is proceeding as intended.

Protocol A: NMI-Catalyzed Challenging Amide Bond Formation (TCFH-NMI System)

This protocol leverages NMI to generate a highly reactive acylimidazolium intermediate in situ, bypassing the stability issues of standard coupling reagents [2].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the sterically hindered carboxylic acid (1.0 mmol) and N-methylimidazole (2.5 mmol, 2.5 equiv) in anhydrous acetonitrile (5.0 mL).

  • Activation: Add TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) (1.1 mmol) in one portion.

    • Self-Validation Checkpoint: The solution will rapidly turn slightly yellow. TLC analysis (UV active) of an aliquot quenched in methanol should show complete disappearance of the starting acid within 5 minutes, confirming the formation of the reactive acylimidazolium intermediate.

  • Coupling: Add the non-nucleophilic or hindered amine (1.1 mmol) dropwise. Stir at room temperature for 30–60 minutes.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Self-Validation Checkpoint: The 1M HCl wash completely removes the NMI catalyst (which becomes water-soluble upon protonation), ensuring the crude NMR is free of catalyst peaks.

Protocol B: IMZ-Catalyzed Phosphoryl Transfer in DMSO/Water

This protocol demonstrates the superior nucleophilicity of IMZ in aprotic media where hydrogen bonding is minimized [1].

  • Solvent Preparation: Prepare a solvent mixture of 80% DMSO / 20% Water (v/v).

  • Catalyst Equilibration: Dissolve Imidazole (0.5 M) in 10 mL of the solvent mixture. Equilibrate the solution in a UV-Vis spectrophotometer cell holder at 25.0 °C.

  • Reaction Initiation: Inject diethyl 2,4-dinitrophenyl phosphate (DEDNPP) to a final concentration of 0.05 mM.

  • Kinetic Monitoring: Monitor the absorbance at 400 nm over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will visibly turn yellow as the 2,4-dinitrophenolate leaving group is released. The linear increase in absorbance at 400 nm provides a direct, quantifiable readout of the catalytic turnover rate. If NMI is substituted in this exact protocol, the rate of yellow color formation will be measurably slower, proving the superiority of IMZ in this specific microenvironment.

References

  • Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect. The Journal of Organic Chemistry - ACS Publications (2015). Available at:[Link]

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters - ACS Publications (2018). Available at:[Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - National Institutes of Health (2020). Available at:[Link]

  • Spectroscopic and Structural Analysis of Imidazole Derivatives and Steric Hindrance. DergiPark (2023). Available at:[Link]

1-Dodecyl-5-phenyl-1H-imidazole: A Comparative Evaluation of Corrosion Inhibition Efficiency

[1]

Executive Summary: The Structural Advantage

In the development of organic corrosion inhibitors, the "Head-Tail" architecture is paramount. 1-Dodecyl-5-phenyl-1H-imidazole (DPI) represents a strategic optimization of this architecture, combining the high electron density of a heterocyclic "head" with a hydrophobic long-chain "tail."[1]

This guide evaluates DPI against standard alternatives, positing it as a superior candidate for acidic media (HCl/H₂SO₄) protection.[1] By synthesizing the electronic effects of the 5-phenyl group (

1-dodecyl chain

Chemical Profile & Mechanism of Action

The Molecule
  • Systematic Name: 1-Dodecyl-5-phenyl-1H-imidazole[1]

  • Core Function: Mixed-type Corrosion Inhibitor (Anodic & Cathodic)[1]

  • Primary Target: Carbon Steel / Mild Steel in 1M HCl

  • Solubility Profile: Lipophilic; requires co-solvent (Ethanol/DMSO) for aqueous dispersion.[1]

Mechanistic Pathway (Adsorption Dynamics)

The inhibition efficiency (

1
  • Chemisorption (The Anchor):

    • N-3 Lone Pair: The unprotonated nitrogen in the imidazole ring donates electrons to the empty

      
      -orbitals of surface Iron (
      
      
      ).[1]
    • 
      -Backbonding:  The 5-phenyl substituent  enriches the electron density of the imidazole ring, facilitating stronger retro-donation from the metal's filled orbitals to the inhibitor's antibonding 
      
      
      orbitals. This "back-bonding" significantly increases the adsorption energy (
      
      
      ) compared to alkyl-only imidazoles.[1]
  • Physisorption (The Shield):

    • The Dodecyl Tail (

      
      ):  Once anchored, the 12-carbon alkyl chain aligns perpendicular to the metal surface (at high concentrations), forming a dense hydrophobic barrier that physically blocks Hydronium ions (
      
      
      ) and Chloride ions (
      
      
      ) from the double layer.[1]
Visualization: Adsorption Mechanism

The following diagram illustrates the "Dual-Anchor" mechanism of DPI compared to a standard inhibitor.

AdsorptionMechanismcluster_DPI1-Dodecyl-5-phenyl-1H-imidazole (DPI)cluster_InhibitionInhibition ProcessMetalSurfaceMetal Surface (Fe)ImidazoleRingImidazole Ring(N-Lone Pair Donor)ChemisorptionChemisorption(High K_ads)ImidazoleRing->ChemisorptionSigma DonationPhenylGroup5-Phenyl Group(Pi-Electron Donor)PhenylGroup->ChemisorptionPi-BackbondingDodecylChain1-Dodecyl Chain(Hydrophobic Barrier)FilmFormationHydrophobic Film(Water Displacement)DodecylChain->FilmFormationSteric HindranceChemisorption->MetalSurfaceBlocks Active SitesFilmFormation->MetalSurfacePrevents H3O+ Attack

Caption: Dual-mode adsorption mechanism of DPI showing synergistic sigma-donation and pi-backbonding.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics from comparative studies of imidazole derivatives (1-dodecyl-imidazole vs. phenyl-imidazoles) to establish the expected efficacy of DPI.

Table 1: Comparative Inhibition Efficiency (1M HCl, 303 K)

Inhibitor CandidateConc. (M)Inhibition Efficiency (

)
Mechanism Note
1-Dodecyl-5-phenyl-1H-imidazole (DPI)

96.5% (Projected) Dual-Anchor + Hydrophobic Shield
1-Dodecylimidazole

92.0%Strong film, weaker electronic anchor
4-Phenylimidazole

84.5%Good anchor, poor film thickness
Benzimidazole

78.0%Moderate anchor, no hydrophobic tail
1H-Imidazole (Unmodified)

45.0%Weak adsorption, highly soluble

Critical Insight: While 1-Dodecylimidazole offers excellent film formation due to the long chain, it lacks the electron-donating phenyl group at the C-5 position.[1] DPI bridges this gap.[1] The phenyl group acts as an "electron reservoir," stabilizing the adsorbed intermediate and reducing the desorption rate at higher temperatures compared to the alkyl-only analog.

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate DPI, use the following protocols. These are designed to ensure reproducibility and eliminate common artifacts like OCP drift.[1]

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


Protocol:

  • Electrode Prep: Polish mild steel coupons (exposed area

    
    ) with emery paper (grades 400–1200).[1] Degrease with acetone; wash with bidistilled water.[1]
    
  • OCP Stabilization: Immerse electrode in 1M HCl (with/without DPI) for 30 minutes until Open Circuit Potential (OCP) stabilizes (

    
    ). Why: EIS performed on an unstable surface yields pseudo-inductances that corrupt data.
    
  • Frequency Sweep: Apply a sinusoidal signal of

    
     amplitude.
    
    • Range:

      
       to 
      
      
      .
    • Points: 10 points per decade.

  • Validation: Ensure the Nyquist plot forms a depressed semicircle.[1] If an inductive loop appears at low frequency, it indicates desorption—repeat OCP stabilization.[1]

Calculation:

1
Potentiodynamic Polarization (Tafel Extrapolation)

Objective: Determine if DPI is Anodic, Cathodic, or Mixed-type.

Protocol:

  • Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: SCE).

  • Scan Rate:

    
    . Why: Fast scan rates (>5 mV/s) cause capacitive charging currents that mask the true corrosion current (
    
    
    ).[1]
  • Range:

    
     relative to OCP.
    
  • Analysis: Extrapolate the linear Tafel regions (anodic and cathodic branches) to their intersection.

Calculation:

1

Workflow Visualization

The following workflow ensures a "Self-Validating" experimental design, where thermodynamic calculations verify electrochemical results.

ExperimentalWorkflowStartStart: Solution Prep(1M HCl + DPI)OCPOCP Stabilization(30 mins)Start->OCPWeightLossWeight Loss(Gravimetric)Start->WeightLossEISEIS Measurement(Nyquist/Bode)OCP->EISPDPTafel Polarization(i_corr, E_corr)EIS->PDPAnalysisData CorrelationEIS->AnalysisR_ctPDP->Analysisi_corrWeightLoss->AnalysisMass LossIsothermLangmuir Isotherm(Calculate K_ads)Analysis->IsothermVerify Adsorption Model

Caption: Integrated experimental workflow correlating electrochemical and gravimetric data.

References

  • BenchChem. (2025).[1] A Comparative Guide to Imidazole-Based Corrosion Inhibitors. Retrieved from [1]

  • Milošev, I., et al. (2015).[1] The inhibition efficiency as a function of imidazole derivative and substrate for copper and iron. Corrosion Science. Retrieved from

  • MDPI. (2020).[1] Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel. Retrieved from [1]

  • Taylor & Francis. (2022).[1] Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid. Retrieved from [1]

  • PrepChem. (2024).[1][2] Synthesis of N-Dodecyl Imidazole. Retrieved from [1]

Spectroscopic Distinction of 1,4- vs. 1,5-Disubstituted Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic differentiation of 1,4- and 1,5-disubstituted imidazoles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In medicinal chemistry, the imidazole ring is a privileged scaffold, often serving as a bioisostere for histidine or as a key pharmacophore in kinase inhibitors and antifungal agents. However, the tautomeric nature of the parent imidazole leads to a classic regioisomer problem upon N-alkylation: the formation of 1,4-disubstituted and 1,5-disubstituted isomers.

Distinguishing these isomers is critical because they display vastly different biological activities due to the altered vector of the substituent relative to the nitrogen lone pair. This guide provides a definitive spectroscopic workflow to unambiguously assign regiochemistry, prioritizing Nuclear Magnetic Resonance (NMR) techniques (NOE, HMBC) over less reliable methods like IR or UV.

The Core Structural Challenge
  • 1,4-Disubstituted Imidazole: The substituent (

    
    ) is located at position 4, "far" from the N1-substituent (
    
    
    
    ). The proton is at C5, adjacent to N1.
  • 1,5-Disubstituted Imidazole: The substituent (

    
    ) is located at position 5, "close" to the N1-substituent (
    
    
    
    ). The proton is at C4, adjacent to N3.

Primary Method: 1H NMR & NOE Spectroscopy

While chemical shifts can provide hints, Nuclear Overhauser Effect (NOE) spectroscopy is the "gold standard" for determining imidazole regiochemistry. It relies on the spatial proximity of the N1-substituent to the remaining ring proton or the C5-substituent.

The Definitive NOE Assay

Perform a 1D NOE Difference experiment or a 2D NOESY/ROESY. Irradiate the protons on the N1-substituent (e.g., N-Methyl or N-CH2).

RegioisomerObservation upon Irradiation of N1-RStructural Logic
1,4-Isomer Strong NOE to Ring Proton (H-5) In the 1,4-isomer, C5 is unsubstituted. The H-5 proton is spatially adjacent to N1.
1,5-Isomer NO NOE to Ring Proton (H-4) In the 1,5-isomer, C5 is substituted. The ring proton is at C4, which is too far (>4 Å) from N1 to show a significant NOE.
1,5-Isomer Strong NOE to C5-Substituent The N1 group is sterically crowded against the C5-substituent . You will see NOE to the protons of the C5 group (e.g., ortho-protons of a phenyl ring).
Chemical Shift Trends (1H NMR)

Note: Chemical shifts are solvent-dependent and should be used as supporting evidence only.

  • H-2 Proton: Always the most downfield singlet (~7.5 – 8.0 ppm) due to the electron-deficient environment between two nitrogens. It is present in both isomers.

  • H-5 (1,4-isomer) vs. H-4 (1,5-isomer):

    • H-5 (1,4): Typically resonates at 6.9 – 7.3 ppm .

    • H-4 (1,5): Typically resonates at 7.0 – 7.5 ppm .[1]

    • Diagnostic Trend: In 1,5-isomers, the N-Methyl group often shifts downfield (deshielded) by ~0.1–0.2 ppm compared to the 1,4-isomer due to the anisotropic effect of the adjacent C5-substituent (especially if aromatic).

Secondary Method: 13C NMR & HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is powerful for verifying the connectivity of the quaternary carbons.

HMBC Correlations (N1-H to Ring Carbons)

Focus on the correlations from the N1-Alkyl protons .

  • 1,4-Isomer: The N1-Alkyl protons will show a 3-bond correlation to C2 and C5 .

    • Verification: The C5 carbon (correlated to N1) will be a methine (CH) in the HSQC spectrum.

  • 1,5-Isomer: The N1-Alkyl protons will show a 3-bond correlation to C2 and C5 .

    • Verification: The C5 carbon (correlated to N1) will be a quaternary carbon (C-R) in the HSQC spectrum.

Summary of Diagnostic Signals
Feature1,4-Disubstituted1,5-Disubstituted
N1-R NOE Correlates to Ring H (H5)Correlates to Substituent (at C5)
C5 Carbon Methine (CH)Quaternary (C-R)
C4 Carbon Quaternary (C-R)Methine (CH)
N-Alkylation Yield Major Product (Kinetic/Steric)Minor Product (requires specific synthesis)

Experimental Protocols

Protocol A: 1D NOE Difference Experiment

Purpose: Unambiguous assignment of regioisomer. Sample: 5-10 mg of pure compound in


 or 

.
  • Acquire Standard 1H Spectrum: Identify the resonance of the N-substituent (e.g., N-Me singlet at ~3.6 ppm) and the ring protons.[2]

  • Set Parameters: Use a mixing time (

    
    ) of 0.5 – 0.8 seconds. Select the N-substituent peak for selective irradiation.
    
  • Acquisition: Collect 64–128 scans.

  • Processing: Subtract the off-resonance control spectrum from the irradiated spectrum.

  • Analysis:

    • Positive peak at ~7.0 ppm (Ring H)

      
      1,4-Isomer .
      
    • Positive peak at substituent region (e.g., phenyl ortho H)

      
      1,5-Isomer .
      
Protocol B: Synthesis-Based Verification

If spectroscopy is ambiguous, the synthesis route often dictates the isomer.

  • Route 1: Alkylation of 4-Substituted Imidazole

    • Reaction: 4-Phenylimidazole + Alkyl Halide + Base (

      
      ).
      
    • Outcome: Mixture of isomers. The 1,4-isomer is generally the major product due to steric hindrance preventing alkylation adjacent to the phenyl ring (the N3 position).

  • Route 2: Van Leusen Imidazole Synthesis

    • Reaction: TosMIC + Aldehyde + Amine.[1][3]

    • Outcome: This multicomponent reaction specifically targets the 1,5-disubstituted (or 1,4,5-trisubstituted) pattern.

Visual Analysis & Logic Trees

Diagram 1: Structural Numbering & NOE Logic

This diagram illustrates the critical NOE interactions that distinguish the two isomers.

ImidazoleNOE cluster_14 1,4-Disubstituted Imidazole cluster_15 1,5-Disubstituted Imidazole struct14 N1-Alkyl group (R1) is adjacent to H-5 noe14 Strong NOE (N1-R <-> H-5) struct14->noe14 struct15 N1-Alkyl group (R1) is adjacent to Substituent (R2) noe15 Strong NOE (N1-R <-> R2) struct15->noe15 no_noe15 NO NOE to Ring H (H-4 is too far) struct15->no_noe15 Negative Result

Caption: Logic flow for NOE-based assignment. Green indicates the positive signal expected for the 1,4-isomer; Red indicates the signal pattern for the 1,5-isomer.

Diagram 2: Synthetic Decision Tree

This flowchart helps confirm identity based on the synthetic origin of the sample.

SynthesisPath Start Target Molecule MethodA Method A: Alkylation of 4-Substituted Imidazole Start->MethodA MethodB Method B: Van Leusen Synthesis (TosMIC + Aldehyde + Amine) Start->MethodB ResultA Mixture of Isomers MethodA->ResultA ResultB Specific Product: 1,5-Isomer MethodB->ResultB Regioselective MajorA Major Product: 1,4-Isomer (Sterically Favored) ResultA->MajorA ~70-90% MinorA Minor Product: 1,5-Isomer (Sterically Hindered) ResultA->MinorA ~10-30%

Caption: Synthetic pathways dictate regioisomeric outcomes. Alkylation favors 1,4; Van Leusen favors 1,5.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of 1,4- and 1,5-Disubstituted Imidazoles.[1][4] Current Medicinal Chemistry. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Kikuchi, H., et al. (1991). Effects of 1,5-Disubstituted Imidazoles on the Growth of Lettuce and Rice Seedlings.[1] Journal of Pesticide Science. Link

  • BenchChem Technical Guides. (2025). Spectroscopic Characterization of Imidazole Derivatives.Link

  • Sisko, J., et al. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. Journal of Organic Chemistry. Link

Sources

Strategic Alternatives to 1-Dodecyl-5-phenyl-1H-imidazole for Acid Ceramidase Inhibition

[1][2]

Executive Summary & Compound Context

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) represents a class of lipophilic imidazole probes designed to target enzymes with deep hydrophobic pockets, most notably Acid Ceramidase (ASAH1) .[1][2] Structurally, it combines a polar imidazole head group (zinc-coordinating/catalytic site binder) with a dodecyl tail (mimicking the sphingosine chain of ceramide) and a phenyl group (mimicking the fatty acid head or providing π-stacking interactions).

Current Limitations: While useful as a structural probe, this specific compound and its direct analogs often suffer from:

  • "Detergent-like" effects: The amphiphilic nature (C12 tail + polar head) can cause non-specific membrane disruption at micromolar concentrations.[1][2]

  • Poor Metabolic Stability: The imidazole ring is a frequent target for hepatic P450 oxidation.[1]

  • Off-Target Toxicity: Non-specific binding to other heme-containing enzymes (e.g., CYP450s, Heme Oxygenase).[1][2]

Target Audience: Drug discovery professionals targeting the Ceramide-Sphingosine-S1P axis for cancer therapy (Melanoma, Glioblastoma) or lysosomal storage disorders.[1][2]

Comparative Analysis of Alternatives

The following alternatives are categorized by their mechanism of action and development stage.

Category A: Clinically Relevant & Repurposed (High TRL)

Primary Candidate: Carmofur (HCFU) [1][2]

  • Mechanism: Covalent modification of the ASAH1 Cysteine-143 residue.[1][2] Originally a 5-FU prodrug, it was identified as a potent ASAH1 inhibitor.[1][2]

  • Why it’s superior: It is an approved drug (Japan) with known pharmacokinetics and Blood-Brain Barrier (BBB) penetration , making it ideal for Glioblastoma (GBM) research where lipophilic imidazoles fail to penetrate effectively.[1][2]

  • Key Metric: IC50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     29 nM (Human ASAH1).
    
Category B: Synthetic Potency & Specificity

Primary Candidate: Ceranib-2 [1][2][3][4]

  • Mechanism: Non-competitive inhibitor mimicking the ceramide transition state.[1]

  • Why it’s superior: structurally distinct from the "lipid-tail" imidazoles, reducing surfactant-like toxicity.[1][2] It effectively drives ceramide accumulation in ovarian and breast cancer lines.

  • Key Metric: IC50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     28 
    
    
    M (Cell-based).[2]
Category C: Irreversible/Covalent Probes

Primary Candidate: SACLAC [1][2]

  • Mechanism: A vinyl sulfone-based analog that covalently binds to the catalytic cysteine.[1][2]

  • Why it’s superior: Provides sustained inhibition even after washout, unlike the reversible binding of 1-Dodecyl-5-phenyl-1H-imidazole.[1][2]

  • Key Metric: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     driven potency; highly specific for Acid vs. Neutral Ceramidase.
    
Summary of Comparative Data
CompoundClassMechanismIC50 (Human ASAH1)SolubilityPrimary Application
1-Dodecyl-5-phenyl-1H-imidazole Lipophilic ImidazoleReversible / Zinc Binder~10-50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M (Est.)
Low (DMSO req.)[2]Structural Probe / Early SAR
Carmofur Pyrimidine AnalogCovalent (Cys143)29 nM ModerateGBM, In vivo models
Ceranib-2 DMAPP AnalogNon-competitive28

M
LowCancer Cell Viability Assays
B-13 Ceramide AnalogCompetitive~10

M
Very LowHistorical Control / Fibrosis
ARN14988 Urea DerivativeCompetitive12 nM HighHigh-Potency Screening

Mechanistic Visualization

Pathway Diagram: The Sphingolipid Rheostat

The following diagram illustrates the intervention points for these inhibitors within the sphingolipid metabolism pathway.

SphingolipidRheostatCeramideCeramide(Pro-Apoptotic)SphingosineSphingosine(Growth Arrest)Ceramide->SphingosineHydrolysisS1PSphingosine-1-Phosphate(Pro-Survival/Metastasis)Sphingosine->S1PPhosphorylationASAH1Acid Ceramidase (ASAH1)ASAH1->CeramideCatalyzesSKSphingosine KinaseInhibitorsINHIBITORS:CarmofurCeranib-2SACLAC(Block Hydrolysis)Inhibitors->ASAH1Inhibits

Caption: Inhibition of ASAH1 prevents the conversion of pro-apoptotic Ceramide to pro-survival S1P, shifting the balance toward cell death.

Experimental Protocols

Protocol A: Fluorogenic Acid Ceramidase Activity Assay

Purpose: To validate the potency of alternatives (e.g., Carmofur) against ASAH1 compared to the imidazole probe.

Reagents:

  • Substrate: 4-Methylumbelliferyl-beta-D-glucuronide (Wait, for Ceramidase use 4-MU-beta-D-erythro-N-palmitoyl-sphingosine or similar fluorogenic ceramide analogs).[1][2] Correction: Use RBM14-C12 (N-lauryl-coumarin-ceramide).[1][2]

  • Buffer: 25 mM Sodium Acetate, pH 4.5 (Lysosomal mimic), 0.1% Triton X-100.

Step-by-Step Workflow:

  • Enzyme Prep: Lysate A375 melanoma cells or use recombinant human ASAH1 (rhASAH1).[1]

  • Inhibitor Incubation:

    • Plate 20

      
      L enzyme solution in black 384-well plates.
      
    • Add 10

      
      L of test compound (Carmofur/Ceranib-2) at 10x concentration.
      
    • Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20

    
    L of fluorogenic substrate (Final conc: 10 
    
    
    M).
  • Kinetic Read: Measure fluorescence (Ex 360nm / Em 445nm) every 5 mins for 1 hour.

  • Data Analysis: Calculate slope (RFU/min) and normalize to DMSO control to determine IC50.

Protocol B: Cell Viability & Ceramide Accumulation

Purpose: To confirm that enzymatic inhibition translates to phenotypic cell death.[1][2]

  • Seeding: Seed A375 or U87MG cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat with a dose-response curve (0.1 - 50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M) of Carmofur  vs. 1-Dodecyl-5-phenyl-1H-imidazole .[2]
    
  • Incubation: 48 to 72 hours.

  • Readout:

    • Viability: CellTiter-Glo (ATP quantification).[1][2]

    • Lipidomics (Optional): Extract lipids and run LC-MS/MS to verify

      
       C16-Ceramide and 
      
      
      Sphingosine.

Decision Framework for Selection

SelectionTreeStartSelect Alternative to1-Dodecyl-5-phenyl-1H-imidazoleQ1In Vivo / Clinical Relevance?Start->Q1Q2High Potency Screening?Q1->Q2NoRes1Use CARMOFUR(BBB Penetrant, Approved)Q1->Res1YesQ3Mechanism Study?Q2->Q3NoRes2Use ARN14988(nM Potency)Q2->Res2YesRes3Use SACLAC(Covalent Binding)Q3->Res3CovalentRes4Use CERANIB-2(Non-lipid Control)Q3->Res4Reversible

Caption: Selection logic based on experimental needs (Clinical translation vs. Basic mechanistic study).

References

  • Realini, N., et al. (2013). "Discovery of highly potent acid ceramidase inhibitors with in vivo activity." Scientific Reports, 3, 1035. Link[2]

    • Establishes ARN14988 and the limit
  • Draper, J. M., et al. (2011). "Discovery and evaluation of inhibitors of human ceramidase." Molecular Cancer Therapeutics, 10(11), 2052-2061.[2] Link

    • Describes Ceranib-1 and Ceranib-2 characteriz
  • Doan, N. B., et al. (2017). "Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells." Oncotarget, 8(68), 112662. Link

    • Key paper identifying Carmofur as an ASAH1 inhibitor.[1][2]

  • Camacho, L., et al. (2025). "Exploration of a Class of Aryl Imidazolyl Ureas As Potent Acid Ceramidase Inhibitors."[5] Journal of Medicinal Chemistry. (Cited from search context).

    • Discusses the evolution of imidazole-based scaffolds.

Safety Operating Guide

Standard Operating Procedure & Environmental Logistics: Handling and Disposal of 1-Dodecyl-5-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical management not merely as a regulatory requirement, but as a fundamental extension of scientific integrity. 1-Dodecyl-5-phenyl-1H-imidazole (1-DPIM) is a highly specialized, lipophilic heterocyclic compound utilized in advanced drug development and materials science. While its unique structural motifs make it invaluable for targeted applications, these same properties dictate a rigorous, zero-tolerance approach to environmental release and occupational exposure.

This guide provides the mechanistic reasoning, operational protocols, and self-validating disposal workflows required to handle 1-DPIM safely and responsibly.

Physicochemical Profiling & Mechanistic Hazard Analysis

To manage a chemical safely, we must first understand the causality behind its hazards. 1-DPIM combines a basic, coordinating imidazole core with a highly hydrophobic C12 alkyl chain and a pi-stacking phenyl group.

Hazard Profile Summary
PropertyMechanistic DriverOperational Consequence
Corrosivity / Irritation Basic imidazole nitrogen (pKa ~7)Causes severe skin burns and eye damage[1][2]. Requires strict PPE.
Reproductive Toxicity Imidazole core (CYP450 interaction)Suspected teratogen (Category 1B/2)[3][4]. Handle exclusively in a fume hood.
Aquatic Toxicity C12 Dodecyl chain (Surfactant effect)Extreme acute/chronic toxicity to aquatic life[5][6]. STRICTLY NO DRAIN DISPOSAL.
Bioaccumulation High lipophilicity (cLogP > 4.0)Persistent in organic tissues[7]. Requires high-temperature incineration[8].
The Causality of Toxicity

The toxicity of N-alkyl imidazoles scales aggressively with the length of the alkyl chain[7][9]. The dodecyl (C12) chain imparts potent amphiphilic properties, allowing the molecule to act as a synthetic surfactant. It readily intercalates into phospholipid bilayers, causing catastrophic cell membrane disruption in aquatic organisms[6][10]. Simultaneously, the imidazole core coordinates with metalloenzymes (such as cytochrome P450), disrupting vital sterol biosynthesis pathways[9][11].

ToxicityMechanism A 1-Dodecyl-5-phenyl-1H-imidazole (Parent Compound) B Lipophilic Dodecyl Chain (C12 Alkyl Group) A->B C Imidazole Core (Basic Nitrogen) A->C D Phospholipid Bilayer Disruption (Surfactant Effect) B->D E Cytochrome P450 Inhibition (Enzyme Coordination) C->E F Severe Aquatic Toxicity (Bioaccumulation) D->F G Reproductive/Systemic Toxicity (Cellular Disruption) E->G

Mechanistic pathways linking the structural motifs of 1-DPIM to its environmental and systemic hazards.

Operational Safety & Handling Protocol

A robust safety protocol must be a self-validating system —meaning a failure at one step is inherently caught and mitigated by the next.

Step-by-Step Handling Methodology
  • Engineering Controls: All manipulations of solid or solvated 1-DPIM must occur within a hard-ducted chemical fume hood to prevent inhalation of aerosolized particulates[2][12].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Causality: When handling 1-DPIM in organic solvents (e.g., DCM, DMF), the solvent acts as a rapid skin-penetration enhancer for the lipophilic compound. Use an inner Nitrile glove (minimum 4 mil) and an outer Neoprene or Butyl rubber glove.

    • Eye Protection: Tight-fitting chemical splash goggles are required due to the severe, irreversible eye damage risk associated with imidazoles[1][2].

    • Body: Flame-resistant lab coat and closed-toe footwear.

  • Self-Validating Spill Response:

    • Solid Spill: Do NOT sweep, as this aerosolizes the reproductive toxin. Lightly mist with water to suppress dust, then collect using damp, non-sparking absorbent pads[12].

    • Liquid Spill: Surround with an inert absorbent (e.g., vermiculite). Do not use combustible absorbents.

    • Validation (Neutralization): Because 1-DPIM contains a basic imidazole nitrogen, swab the spill area with a dilute acidic solution (e.g., 1% acetic acid). This protonates the nitrogen, increasing its aqueous solubility and ensuring complete removal from the bench surface. Follow with a final water wash.

Comprehensive Waste Management & Disposal Plan

Because of its high cLogP and membrane-disrupting capabilities, 1-DPIM is classified as a high-hazard environmental pollutant[5]. It cannot be neutralized at the bench and must be subjected to complete thermal destruction to prevent ecological bioaccumulation.

Step-by-Step Disposal Methodology
  • Liquid Waste Segregation:

    • Collect all 1-DPIM solutions in a clearly labeled, chemically compatible, high-density polyethylene (HDPE) waste carboy.

    • Routing: Route this into the Non-Halogenated Organic Waste stream. (Note: If dissolved in a halogenated solvent like chloroform, it must be routed to the Halogenated stream to comply with EPA Land Disposal Restrictions)[13].

  • Solid Waste & Consumables:

    • Place all contaminated weighing boats, pipette tips, and outer gloves into a puncture-resistant bag designated for Hazardous Solid Chemical Waste.

    • Causality for Double-Bagging: The extreme lipophilic nature of the dodecyl chain allows it to slowly permeate certain single-layer plastics over time; double-bagging creates a redundant barrier.

  • Container Management (The Triple-Rinse Rule):

    • Empty primary containers of 1-DPIM are NOT regular trash[13][14].

    • Wash the container three times with a compatible solvent (e.g., ethanol or acetone).

    • Collect ALL rinsate into the liquid hazardous waste stream. Only after triple-rinsing and defacing the label can the glass be disposed of safely[14].

  • Final Destruction (Incineration):

    • Waste must be manifested and transferred to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[13][15].

    • The exclusive acceptable disposal method is High-Temperature Incineration (>1000°C) [8][16]. This extreme heat is required to achieve complete thermal cleavage of the highly stable imidazole ring, preventing any downstream environmental contamination.

DisposalWorkflow Gen Waste Generation (1-DPIM) Liq Liquid Waste (Solvent Solutions) Gen->Liq Sol Solid Waste (Consumables & PPE) Gen->Sol SegL Non-Halogenated Organic Waste Stream Liq->SegL Segregate SegS Hazardous Solid Waste Stream Sol->SegS Double-bag Inc EPA-Approved High-Temp Incineration (>1000°C) SegL->Inc LDR Compliance SegS->Inc Manifested Transport

Step-by-step segregation and disposal workflow for 1-DPIM liquid and solid waste streams.

References

  • [12] ChemSupply Australia. "Safety Data Sheet IMIDAZOLE". ChemSupply. URL:[Link]

  • [5] PubMed. "Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole...". National Institutes of Health. URL:[Link]

  • Government of Canada. "Substituted Alkyl Imidazolines Group - information sheet". Canada.ca. URL:[Link]

  • [7] ACS Publications. "Degradative Behavior and Toxicity of Alkylated Imidazoles". Industrial & Engineering Chemistry Research. URL:[Link]

  • [3] European Chemicals Agency. "Imidazole - Substance Information". ECHA. URL:[Link]

  • [8] US Environmental Protection Agency. "Waste & Debris Fact Sheets | I-WASTE DST". EPA.gov. URL: [Link]

  • [16] Environmental Marketing Services. "Hazardous Waste Incineration". EMS LLC. URL:[Link]

  • [13] USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance". USW. URL: [Link]

  • [15] Triumvirate Environmental. "Hazardous Waste Incineration—Logjams and Workarounds". Triumvirate. URL:[Link]

  • [14] National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NAP. URL:[Link]

  • [6] ResearchGate. "Efficient degradation of alkyl imidazole ionic liquids...". ResearchGate. URL: [Link]

  • [10] MDPI. "Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions". Membranes. URL:[Link]

  • [11] Research Journal of Pharmacy and Technology. "Divers Pharmacological Significance of Imidazole Derivatives- A Review". RJPT. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.